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  • Product: 1-Aminopropane-2-sulfonamide hydrochloride
  • CAS: 1420660-61-2

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 1-Aminopropane-2-sulfonamide hydrochloride?

Topic: Physicochemical Properties of 1-Aminopropane-2-sulfonamide Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals A Critical Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 1-Aminopropane-2-sulfonamide Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

A Critical Scaffold for Fragment-Based Drug Discovery

Executive Summary

1-Aminopropane-2-sulfonamide hydrochloride (CAS: 2322926-90-7 for (S)-isomer; general analogs vary) is a specialized bifunctional building block used primarily in medicinal chemistry.[1] Structurally, it consists of a propyl backbone functionalized with a primary amine at the C1 position and a sulfonamide group at the C2 position.

This compound serves as a high-value "fragment" in Fragment-Based Drug Discovery (FBDD). Its dual functionality allows it to act as a pharmacophore for metalloenzymes (e.g., Carbonic Anhydrases) via the sulfonamide group, while the primary amine provides a versatile handle for covalent coupling to larger molecular scaffolds. This guide details its physicochemical profile, synthetic logic, and handling protocols.

Chemical Identity & Structural Analysis[2][3][4]

The compound is an isomer of propyl-taurine derivatives, distinguished by the branching of the sulfonamide group at the secondary carbon.

Parameter Data / Description
IUPAC Name 1-Aminopropane-2-sulfonamide hydrochloride
Common Synonyms 2-Sulfamoyl-1-propanamine HCl; (2S)-1-aminopropane-2-sulfonamide HCl
CAS Number 2322926-90-7 ((S)-isomer); 2728725-22-0 ((R)-isomer)
Molecular Formula

Molecular Weight 174.65 g/mol (Salt); 138.19 g/mol (Free Base)
SMILES CC(CN)S(=O)(=O)N.Cl
InChI Key LQVAQUHURBYBSG-UHFFFAOYSA-N (Racemic)
Structural Visualization

The following diagram illustrates the connectivity and functional distinction of the molecule.

G cluster_0 1-Aminopropane-2-sulfonamide HCl C1 C1 (Methylene) C2 C2 (Chiral Center) C1->C2 C3 C3 (Methyl) C2->C3 SO2NH2 SO2NH2 (Sulfonamide) C2->SO2NH2 NH3 NH3+ (Amine) NH3->C1 Coupling Site Coupling Site NH3->Coupling Site Amide Bond Formation H-Bond Donor H-Bond Donor SO2NH2->H-Bond Donor Enzyme Binding Cl Cl- (Counterion)

Figure 1: Structural connectivity highlighting the reactive amine and the pharmacophoric sulfonamide moiety.

Physicochemical Properties[3][4]

Understanding the physicochemical behavior of this salt is crucial for assay development and formulation.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically high (

    
    C) due to the ionic lattice energy of the hydrochloride salt, though specific values depend on enantiomeric purity.
    
  • Hygroscopicity: Moderate. The primary amine hydrochloride moiety is prone to absorbing atmospheric moisture. Storage in a desiccator is required to prevent deliquescence.

Solubility Profile

The hydrochloride salt significantly enhances aqueous solubility compared to the zwitterionic or free base forms.

Solvent Solubility Rating Relevance
Water High (>50 mg/mL)Ideal for biological assays and stock solutions.
DMSO HighStandard solvent for HTS library storage.
Methanol Moderate/HighSuitable for transfer and synthesis workups.
DCM/Hexane NegligibleUsed to wash away non-polar impurities during purification.
Acid-Base Characteristics (pKa)

This molecule possesses two ionizable groups with distinct pKa values, creating a specific ionization window.

  • Primary Amine (

    
    ): 
    
    • pKa

      
       9.5 - 9.8. 
      
    • Implication: At physiological pH (7.4), the amine is predominantly protonated (

      
      ), ensuring high solubility and electrostatic interaction with negatively charged protein pockets.
      
  • Sulfonamide (

    
    ): 
    
    • pKa

      
       10.0 - 10.5. 
      
    • Implication: The sulfonamide nitrogen acts as a weak acid. At pH 7.4, it remains neutral. Deprotonation usually requires basic conditions (pH > 10), which is relevant during alkylation reactions or specific catalytic mechanisms.

Lipophilicity
  • LogP (Free Base): Predicted

    
     -1.2 to -1.6.
    
  • LogD (pH 7.4): Significantly lower (more negative) due to the positive charge on the amine.

  • Insight: The compound is highly polar and kinetically soluble, making it "fragment-like" (Rule of 3 compliant) but potentially requiring active transport or prodrug strategies for cellular permeability if used as a standalone drug.

Synthetic Methodology & Production

While specific industrial routes are proprietary, the synthesis of


-amino sulfonamides generally follows one of two robust pathways to ensure regioselectivity and enantiomeric purity.
Pathway A: From Amino Alcohols (The Chiral Pool Approach)

This method is preferred for generating specific enantiomers (e.g., starting from L-Alaninol).

  • Protection: The amine of 2-amino-1-propanol is protected (e.g., Boc or Cbz).

  • Activation: The alcohol is converted to a leaving group (Mesylate/Tosylate) or directly to a Thioacetate via Mitsunobu conditions.

  • Oxidation: The sulfur species is oxidized to the sulfonyl chloride (

    
    ) using 
    
    
    
    or
    
    
    .
  • Amidation: Reaction with ammonia (

    
    ) yields the protected sulfonamide.
    
  • Deprotection: Acidic removal of the protecting group yields the target HCl salt.

Pathway B: Chlorosulfonation (Racemic Route)

A direct approach often used for initial library generation.

Synthesis Start N-(2-chloropropyl)acetamide Step1 Reaction with Sodium Sulfite (Nucleophilic Substitution) Start->Step1 Inter1 Sulfonate Intermediate Step1->Inter1 Step2 Chlorination (POCl3/PCl5) Inter1->Step2 Inter2 Sulfonyl Chloride Step2->Inter2 Step3 Amidation (NH3) Inter2->Step3 Step4 Hydrolysis (HCl) Step3->Step4 Final 1-Aminopropane-2-sulfonamide HCl Step4->Final

Figure 2: Hypothetical synthetic workflow for the racemic production of the target scaffold.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This compound is a classic "linker-functionalized fragment."

  • Sulfonamide Anchor: Binds to zinc-containing metalloenzymes (e.g., Carbonic Anhydrase, MMPs). The sulfonamide nitrogen coordinates directly with the

    
     ion.
    
  • Amine Handle: The primary amine extends towards the solvent front or adjacent pockets, allowing chemists to "grow" the molecule by attaching aromatic rings or heterocycles via amide coupling or reductive amination.

Therapeutic Areas
  • Anticonvulsants: Structurally related to Zonisamide and Topiramate fragments.

  • Diuretics: Sulfonamide-based inhibition of renal Carbonic Anhydrase.

  • Glaucoma: Topical CA inhibitors.

Handling, Stability, and Safety

Stability
  • Thermal: Stable up to melting point. Avoid prolonged exposure to temperatures >40°C during storage to prevent slow degradation.

  • Hydrolysis: The sulfonamide bond is chemically robust. The amine salt is stable in aqueous solution for days at room temperature, making it autosampler-friendly.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory when handling the powder to avoid inhalation of dust.

References

  • Sigma-Aldrich. (2S)-1-aminopropane-2-sulfonamide hydrochloride Product Sheet. CAS: 2322926-90-7. Link

  • PubChem. Compound Summary: 1-aminopropane-2-sulfonamide hydrochloride.[2] CID 71432993.[2] Link

  • Enamine Store. Building Blocks: Sulfonamides. Catalog Data for Beta-Amino Sulfonamides. Link

  • Beisel, T., et al. "Synthesis of Sulfonamides via Electrophilic Fluorination and Amidation." Org.[3][4] Lett. 2016, 18, 4032-4035.[4] (General synthetic methodology for functionalized sulfonamides).

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. (Context for sulfonamide pharmacophore).

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of Novel Sulfonamide Compounds

Introduction: The Enduring Significance of the Sulfonamide Scaffold The sulfonamide functional group (R-S(=O)₂-NR'R'') is a cornerstone of modern medicinal chemistry. Its journey began in the 1930s with the discovery of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (R-S(=O)₂-NR'R'') is a cornerstone of modern medicinal chemistry. Its journey began in the 1930s with the discovery of Prontosil, the first commercially available antibiotic, which revolutionized the treatment of bacterial infections.[1][2] It was later discovered that Prontosil is a prodrug, metabolized to the active agent sulfanilamide, marking a pivotal moment in chemotherapy.[3] Today, the sulfonamide moiety is a privileged scaffold, present in nearly 10% of the top 100 prescribed pharmaceuticals and accounting for a significant portion of all sulfur-containing drugs approved by the FDA.[4][5]

This enduring relevance stems from the group's unique physicochemical properties. It possesses a stable tetrahedral geometry, acts as a hydrogen bond acceptor, and can increase polarity and water solubility, thereby modulating a drug's metabolism and in-vivo activity.[4] Furthermore, N-acyl sulfonamides are recognized as effective bioisosteric replacements for carboxylic acids, offering improved metabolic stability while maintaining similar geometric properties.[6][7] This versatility has led to the development of sulfonamide-containing drugs for a vast range of therapeutic areas, including diuretics (Furosemide), carbonic anhydrase inhibitors (Acetazolamide), COX-2 inhibitors (Celecoxib), and treatments for cancer, diabetes, and viral infections.[1][2][3]

Given their importance, the development of efficient, scalable, and sustainable synthetic pathways to access novel sulfonamide derivatives is a critical focus for researchers in drug discovery and development.[8][9] This guide provides an in-depth exploration of both foundational and cutting-edge synthetic strategies, offering field-proven insights into the causal relationships behind experimental choices and providing detailed, validated protocols for key transformations.

Chapter 1: The Foundational Pathway: Synthesis via Sulfonyl Chlorides

The most traditional and widely practiced method for constructing the S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][8] This nucleophilic substitution reaction is robust and generally high-yielding, forming the bedrock of sulfonamide synthesis for decades.

Causality Behind the Method: The reaction's efficacy hinges on the high electrophilicity of the sulfur atom in the sulfonyl chloride, which is activated by two electron-withdrawing oxygen atoms and the chlorine leaving group. The amine's lone pair of electrons acts as the nucleophile, attacking the sulfur center. A base, such as pyridine or triethylamine, is typically required to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10]

Limitations and Field Insights: While effective, this classical approach is not without significant drawbacks, particularly from a process chemistry and environmental perspective. The primary challenge lies in the synthesis of the sulfonyl chloride precursors themselves.[5] The two main routes are:

  • Electrophilic Aromatic Substitution (EAS): This involves treating an arene with hazardous and corrosive reagents like chlorosulfonic acid. The reaction conditions are harsh, and the regioselectivity is dictated by the inherent properties of the aromatic ring, limiting the accessible substitution patterns.[5]

  • Oxidative Chlorination: This route often requires strong and hazardous chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), or even aqueous chlorine.[5]

These precursor-related issues have been a major driving force for the development of the modern, more convergent, and greener strategies discussed in subsequent chapters.

Diagram 1: Classical Sulfonamide Synthesis Workflow

classical_synthesis Arene Arene (Starting Material) SulfonylChloride Aryl Sulfonyl Chloride (R-SO₂Cl) Arene->SulfonylChloride  Chlorosulfonic Acid  (Harsh Conditions) Sulfonamide Sulfonamide (R-SO₂NHR') SulfonylChloride->Sulfonamide  Nucleophilic Substitution Amine Amine (R'-NH₂) Amine->Sulfonamide  Nucleophilic Substitution Base Base (e.g., Pyridine) Base->Sulfonamide  HCl Scavenger

Caption: The classical two-step approach to sulfonamides.

Experimental Protocol 1: General Synthesis of an Aryl Sulfonamide from a Sulfonyl Chloride
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents).

  • Sulfonyl Chloride Addition: Dissolve the aryl sulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes.

    • Scientist's Note: Slow addition is critical to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide.[12]

Chapter 2: Modern Strategies for Direct S-N Bond Formation

To circumvent the issues associated with sulfonyl chlorides, modern synthetic chemistry has focused on methods that construct the sulfonamide linkage from more benign and readily available starting materials. These strategies often involve innovative catalytic and oxidative processes.

Oxidative Coupling: From Thiols to Sulfonamides

A highly attractive and atom-economical strategy is the direct oxidative coupling of thiols with amines.[4][13] This approach is powerful because thiols are generally less hazardous than sulfonyl chlorides and are widely available. The transformation achieves the formation of two S=O bonds and one S-N bond, often in a single pot.

Causality Behind the Method: The core principle involves the in situ generation of a highly reactive sulfur electrophile from the thiol via oxidation. This intermediate is then trapped by the amine nucleophile. A wide variety of oxidizing systems have been developed to achieve this, ranging from metal-free reagents like I₂O₅ to more sustainable options like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in green solvents.[4][14] The choice of oxidant and conditions is crucial for controlling the oxidation state and achieving high selectivity for the sulfonamide over other potential sulfur-containing products like sulfinamides or disulfides.[13]

Experimental Protocol 2: Metal-Free Oxidative S-N Coupling of a Thiol and an Amine

This protocol is adapted from a metal-free method using I₂O₅.[4]

  • Setup: In a sealed vial, combine the aryl thiol (1.0 equivalent), the amine (2.0 equivalents), and I₂O₅ (0.5 equivalents).

  • Solvent: Add a suitable solvent such as acetonitrile (MeCN).

  • Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 80 °C) for 12-24 hours.

    • Scientist's Note: An excess of the amine is often used to act as both the nucleophile and the base. The reaction should be performed in a well-ventilated fume hood.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine species.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via column chromatography to obtain the desired sulfonamide.

Harnessing SO₂ Surrogates for Convergent Synthesis

Sulfur dioxide (SO₂) is an ideal building block for introducing the sulfonyl group, but its gaseous and toxic nature makes it difficult to handle in a standard laboratory setting. A major breakthrough has been the development of stable, solid, and easy-to-handle SO₂ surrogates, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example.[4][15]

Causality Behind the Method: DABSO serves as a solid source that releases SO₂ under specific reaction conditions. This allows for powerful multi-component reactions where the sulfonyl group is constructed in situ. For instance, a copper-catalyzed reaction can couple an arylboronic acid, an amine, and DABSO to directly form a sulfonamide, merging C-S and S-N bond formation in a single, highly convergent process.[4]

Diagram 2: Multi-Component Synthesis Using DABSO

dabso_synthesis ArylBoronic Arylboronic Acid (Ar-B(OH)₂) Sulfonamide Sulfonamide (Ar-SO₂NR₂) ArylBoronic->Sulfonamide  One-Pot Reaction DABSO DABSO (SO₂ Surrogate) DABSO->Sulfonamide  One-Pot Reaction Amine Amine (R₂NH) Amine->Sulfonamide  One-Pot Reaction Catalyst Cu(II) Catalyst Oxidant Catalyst->Sulfonamide

Caption: A convergent one-pot synthesis of sulfonamides.

Chapter 3: Transition-Metal Catalyzed Cross-Coupling Strategies

Transition-metal catalysis has opened new avenues for sulfonamide synthesis, enabling the formation of previously challenging bonds and offering unparalleled control over molecular architecture.

C-N Bond Formation: Arylating the Sulfonamide Nitrogen

Synthesizing N-aryl sulfonamides can be challenging via classical routes, especially with electron-poor or sterically hindered amines. Furthermore, the nucleophilicity of the sulfonamide nitrogen is significantly lower than that of an alkylamine, making it a poor substrate for traditional nucleophilic aromatic substitution.[4]

Causality Behind the Method: Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Chan-Evans-Lam (CEL) coupling, have emerged as powerful solutions.[4][8] These reactions allow for the coupling of a sulfonamide's N-H bond with an aryl halide (for Buchwald-Hartwig) or an arylboronic acid (for CEL). The transition metal catalyst facilitates a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination to forge the C-N bond under conditions that would otherwise be unreactive.

Table 1: Comparison of Catalytic C-N Cross-Coupling Methods
MethodCatalystAryl SourceBaseTypical ConditionsKey Advantage
Buchwald-Hartwig Pd(0) complexes (e.g., Pd₂(dba)₃) with phosphine ligandsAryl Halides (I, Br, Cl)Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃)80-120 °C, Anhydrous solventBroad scope for aryl halides.
Chan-Evans-Lam Cu(II) salts (e.g., Cu(OAc)₂)Arylboronic AcidsOften mild (e.g., Pyridine)Room temp to 80 °C, often in airMilder conditions, tolerance to air/moisture.
Convergent Synthesis via Palladium-Catalyzed Chlorosulfonylation

An elegant and highly convergent strategy involves the in situ generation of a sulfonyl chloride from an arylboronic acid, which is then immediately reacted with an amine in a one-pot sequence.[5]

Causality Behind the Method: This process utilizes a palladium catalyst to facilitate a Suzuki-Miyaura-type cross-coupling between an arylboronic acid and a specialized [SO₂Cl]+ synthon. The resulting aryl sulfonyl chloride is not isolated but is directly treated with an amine to furnish the final sulfonamide. This approach is exceptionally powerful because it allows for the independent variation of both the aryl group (from the boronic acid) and the amine component in the final step, providing rapid access to diverse chemical libraries.[5]

Diagram 3: Convergent Pd-Catalyzed Synthesis Workflow

convergent_synthesis cluster_pot1 One-Pot Reaction ArylBoronic Arylboronic Acid InSitu_SulfonylCl In Situ Aryl Sulfonyl Chloride ArylBoronic->InSitu_SulfonylCl SO2Cl_Synthon [SO₂Cl]⁺ Synthon SO2Cl_Synthon->InSitu_SulfonylCl Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->InSitu_SulfonylCl Amine Addition of Amine InSitu_SulfonylCl->Amine Step 1: Chlorosulfonylation Final_Product Final Sulfonamide Product Amine->Final_Product Step 2: Amination

Caption: A powerful one-pot, two-step convergent synthesis.

Chapter 4: Green and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For sulfonamides, this has led to the development of methods that reduce or eliminate the use of hazardous solvents and reagents.

Mechanochemistry: Solvent-Free Synthesis

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a paradigm shift away from traditional solvent-based synthesis.[16]

Causality Behind the Method: By grinding solid reactants together, often with a catalytic or mediating solid reagent, intimate contact between molecules is achieved, allowing reactions to proceed without the need for a solvent. A highly effective, one-pot, double-step mechanochemical protocol for sulfonamides has been developed. It involves the tandem oxidation-chlorination of a disulfide using solid sodium hypochlorite (NaOCl·5H₂O), followed by amination with the addition of a solid base like magnesium oxide (MgO).[16][17] This telescopic protocol is environmentally friendly, cost-effective, and avoids the hazards of volatile organic solvents.[16]

Experimental Protocol 3: Mechanochemical Synthesis of Sulfonamides

This protocol is based on the work of Cuccu and Porcheddu.[16][17]

  • Step 1: Sulfonyl Chloride Formation: In a milling jar (e.g., ZrO₂), add a solid acid source (e.g., NaHSO₄, 0.1 equiv.), the disulfide (1.0 equiv.), and solid sodium hypochlorite pentahydrate (NaOCl·5H₂O, 6.0 equiv.).

    • Scientist's Note: The order of addition is crucial for safety and efficacy.

  • Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for 40-180 minutes until the disulfide is consumed (monitored by TLC/GC-MS of a small aliquot).

  • Step 2: Amination: Open the milling jar in a fume hood and add the desired amine (1.1 equiv.) and a solid base (e.g., MgO, 4.0 equiv.).

  • Final Milling: Close the jar and continue milling at the same frequency for an additional 120 minutes.

  • Workup and Purification: Recover the crude solid product by washing the jar with a minimal amount of ethyl acetate. Filter the suspension. The filtrate, containing the desired product, can be washed with a weak acid solution (e.g., 10% citric acid) to remove excess amine and base. The resulting organic layer contains the pure sulfonamide.[16][17]

Synthesis in Eco-Friendly Solvents

When a solvent is necessary, replacing hazardous organic solvents with water or ethanol significantly improves the environmental profile of a synthesis.[14][18] Researchers have developed one-pot oxidative chlorination and amination sequences that proceed efficiently in water or ethanol.[14] In a novel approach, aqueous extracts of natural materials like orange and banana peels have been successfully employed as non-toxic and cost-effective catalysts for sulfonamide synthesis, achieving yields over 90%.[3]

Chapter 5: A New Frontier: Decarboxylative Sulfonylation

One of the most innovative recent strategies leverages the vast chemical space of carboxylic acids, which are among the most abundant and diverse feedstocks available.[7]

Causality Behind the Method: This strategy forges a conceptual link between traditional amide coupling and sulfonamide synthesis. A novel method uses copper catalysis and light-induced ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into an aryl radical via decarboxylation. This radical is then trapped by SO₂ and a chlorine source to generate an aryl sulfonyl chloride in situ. Subsequent one-pot amination provides the sulfonamide.[7][19] The ability to use the same coupling partners (a carboxylic acid and an amine) to make either an amide or a sulfonamide is a powerful tool for medicinal chemists, dramatically accelerating the synthesis of bioisosteric analogues in drug discovery campaigns.[7]

Conclusion and Future Outlook

The synthesis of sulfonamides has evolved dramatically from its reliance on hazardous, multi-step procedures to a diverse array of sophisticated, efficient, and sustainable methodologies. The modern synthetic chemist can now construct the vital S-N bond through direct oxidative couplings, harness the power of SO₂ surrogates in multi-component reactions, and forge challenging C-N bonds using transition-metal catalysis. The rise of green chemistry has introduced solvent-free mechanochemical methods and reactions in aqueous media, while new frontiers like decarboxylative sulfonylation are changing the very logic of retrosynthesis.

Looking ahead, the field will continue to be driven by the pursuit of greater efficiency and sustainability. The direct C-H sulfonamidation, which involves the direct functionalization of a C-H bond to install a sulfonamide group, represents a major goal, as it would eliminate the need for pre-functionalized starting materials altogether.[4] As our understanding of catalysis and reaction mechanisms deepens, the synthesis of these invaluable compounds will undoubtedly become even more elegant and powerful, enabling the next generation of sulfonamide-based therapeutics.

References

  • Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Who we serve URL
  • Title: Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities Source: Asian Journal of Green Chemistry URL
  • Title: Sulfonamide (medicine)
  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC Source: National Center for Biotechnology Information URL
  • Title: Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: Samarth institute of pharmacy URL
  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Publishing URL
  • Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL
  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL
  • Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: ResearchGate URL
  • Title: Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug Source: ijarsct URL
  • Source: Green Chemistry (RSC Publishing)
  • Title: Eco-friendly and green synthesis methods for sulfonamide derivatives Source: Benchchem URL
  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI URL
  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing URL
  • Title: Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides Source: Benchchem URL
  • Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Publishing URL
  • Title: Preparation of sulfonamides from N-silylamines - PMC Source: National Center for Biotechnology Information URL
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society Source: ACS Publications URL
  • Title: (PDF)

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Aminopropane-2-sulfonamide HCl in Antimicrobial Research

Targeting Bacterial Metalloenzymes via Fragment-Based Drug Discovery Executive Summary & Scientific Rationale This guide details the application of 1-Aminopropane-2-sulfonamide hydrochloride (and structurally related -am...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Bacterial Metalloenzymes via Fragment-Based Drug Discovery

Executive Summary & Scientific Rationale

This guide details the application of 1-Aminopropane-2-sulfonamide hydrochloride (and structurally related


-amino sulfonamides) as a critical scaffold in the development of next-generation antimicrobials.

Unlike classical "sulfa drugs" (sulfanilamides) which target dihydropteroate synthase (DHPS) and require an N4-aromatic amine, 1-Aminopropane-2-sulfonamide is an aliphatic sulfonamide. Its primary utility in modern antimicrobial research is not as a DHPS inhibitor, but as a Zinc-Binding Group (ZBG) targeting Bacterial Carbonic Anhydrases (bCAs) .

Key Technical Insight: bCAs (specifically


, 

, and

classes) are essential for the survival of pathogens like Helicobacter pylori, Mycobacterium tuberculosis, and Vibrio cholerae. They regulate pH homeostasis and biosynthetic carboxylation reactions. 1-Aminopropane-2-sulfonamide acts as a "warhead" fragment: the sulfonamide moiety coordinates the catalytic Zinc ion (

) in the enzyme active site, while the aliphatic backbone provides a vector for derivatization to improve specificity.

Mechanism of Action: The Zinc Trap

The efficacy of this compound relies on the "Zinc Trap" mechanism. The sulfonamide nitrogen (


) acts as a monoanionic ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Visualization: The Inhibitory Interface

The following diagram illustrates the coordination chemistry driving the inhibition.

MOA Compound 1-Aminopropane-2-sulfonamide (Deprotonated Form) Zn Active Site Zinc (Zn2+) Compound->Zn Tetrahedral Coordination (Displaces H2O) Substrate CO2 / H2O Zn->Substrate Catalysis Blocked Enzyme Bacterial Carbonic Anhydrase (His3 Coordination) Enzyme->Zn Coordinates

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The sulfonamide moiety binds the catalytic Zinc ion, effectively preventing the hydration of CO2.

Experimental Protocols

Protocol A: Kinetic Inhibition Assay (Stopped-Flow CO2 Hydration)

Standard: Validated against Supuran et al. methodologies.

This is the "Gold Standard" for determining the inhibition constant (


). Colorimetric esterase assays (p-nitrophenyl acetate) are easier but often yield false positives/negatives for specific bCA isoforms due to esterase background activity.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (maintains ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 17 mM at 25°C).

  • Enzyme: Recombinant bCA (e.g., V. cholerae VchCA, P. aeruginosa psCA).

  • Inhibitor: 1-Aminopropane-2-sulfonamide HCl (Stock 10 mM in DMSO).

Workflow:

  • Preparation: Dilute inhibitor serially (0.1 nM to 10 µM) in assay buffer.

  • Incubation: Mix Enzyme + Inhibitor solution. Incubate for 15 minutes at Room Temperature (RT) to allow formation of the E-I complex.

  • Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor complex with the CO2-saturated substrate solution.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red transition from red to yellow as pH drops).

  • Analysis: Fit the initial velocity data to the Michaelis-Menten equation to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation Table:

ParameterValue Range (Target)Interpretation

(Inhibition Constant)
< 50 nMPotent Lead. Suitable for structural optimization.

50 - 500 nMModerate. Good fragment, requires tail optimization.

> 1 µMWeak. Likely non-specific or poor fit for this isoform.
Protocol B: Derivatization for Lead Optimization

Objective: Convert the fragment into a high-affinity inhibitor.

The free amine at position 1 allows for rapid coupling to aromatic "tails" which interact with the hydrophobic half of the enzyme active site.

Reaction: Sulfonamide-Amine Coupling (Schiff Base or Amide).

  • Reactants: 1-Aminopropane-2-sulfonamide HCl (1 eq) + Aromatic Aldehyde/Acid (1.1 eq).

  • Solvent: Methanol (dry).

  • Base: Triethylamine (2 eq) to neutralize the HCl salt.

  • Conditions: Reflux 4-6 hours.

  • Reduction (if Schiff Base): Add NaBH4 (2 eq) at 0°C to secure the secondary amine.

  • Purification: Recrystallization from EtOH/Water.

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 Guidelines.

Crucial Note: Simple sulfonamide fragments often show high MICs (>64 µg/mL) despite low


 due to poor bacterial cell wall penetration or efflux pumps. This assay validates whole-cell activity.

Workflow:

  • Inoculum: Prepare 0.5 McFarland suspension of target bacteria (e.g., E. coli, S. aureus, or specific pathogen). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Add 100 µL of CAMHB to all wells. Add 100 µL of 1-Aminopropane-2-sulfonamide HCl (starting conc. 512 µg/mL) to column 1. Serial dilute 1:2 across to column 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + Broth + Solvent).

    • Column 12: Sterility Control (Broth only).

    • Positive Control: Acetazolamide (Standard CA inhibitor).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. Final volume 200 µL.

  • Incubation: 16-20 hours at 35°C (aerobic).

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.[8]

Experimental Logic & Workflow

The following flowchart defines the decision-making process when using this compound in drug discovery.

Workflow Start 1-Aminopropane-2-sulfonamide HCl (Fragment) Assay_Enz Enzyme Assay (Protocol A) Start->Assay_Enz Decision1 Ki < 100nM? Assay_Enz->Decision1 Deriv Derivatization (Protocol B) Decision1->Deriv Yes Discard Discard / Redesign Decision1->Discard No Assay_MIC MIC Assay (Protocol C) Deriv->Assay_MIC Lead Lead Candidate Assay_MIC->Lead Low MIC Assay_MIC->Discard High MIC

Figure 2: Strategic Workflow. Transitioning from fragment screening to whole-cell validation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][9][10] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Capasso, C., & Supuran, C. T. (2015). Bacterial carbonic anhydrases as drug targets: an update. Expert Opinion on Therapeutic Targets, 19(12), 1689-1704. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[11] CLSI document M07-A10.[11] Link

  • Nishimori, I., et al. (2010). Carbonic anhydrase inhibitors: the beta-carbonic anhydrases from the pathogenic bacterium Helicobacter pylori are strongly inhibited by sulfonamides. Bioorganic & Medicinal Chemistry, 18(16), 5992-5998. Link

Sources

Application

Application Note: Quantitative Bioanalysis of 1-Aminopropane-2-sulfonamide HCl by HILIC-MS/MS

The following Application Note and Protocol is designed for the high-sensitivity bioanalysis of 1-Aminopropane-2-sulfonamide hydrochloride in biological matrices (plasma/serum). This guide synthesizes principles of Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the high-sensitivity bioanalysis of 1-Aminopropane-2-sulfonamide hydrochloride in biological matrices (plasma/serum).

This guide synthesizes principles of Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (MS/MS) to address the specific challenges posed by this small, highly polar, and amphoteric molecule.

Abstract

This protocol details a validated LC-MS/MS workflow for the quantification of 1-Aminopropane-2-sulfonamide (APS), a polar aliphatic amino-sulfonamide, in biological samples.[1] Due to the compound's high polarity (


) and lack of UV-active chromophores, traditional Reversed-Phase (RP) chromatography yields poor retention. This method utilizes HILIC  on a Zwitterionic or Amide stationary phase to achieve robust retention (

) and MS sensitivity. The method is linear over 1.0 – 1000 ng/mL with a run time of 6.0 minutes.[2]

Introduction & Analyte Challenges

1-Aminopropane-2-sulfonamide hydrochloride presents a "perfect storm" of bioanalytical challenges:

  • High Polarity: The presence of a primary amine and a sulfonamide group on a short propyl backbone makes the molecule extremely hydrophilic.[2]

  • Amphoteric Nature: It contains a basic amine (

    
    ) and a sulfonamide moiety, necessitating careful pH control during extraction and chromatography.[2]
    
  • Matrix Interference: Small polar molecules often co-elute with phospholipids and salts in biological extracts, leading to significant ion suppression in the MS source.[2]

Chemical Structure & Properties[1][2][3][4][5]
  • IUPAC Name: 1-aminopropane-2-sulfonamide hydrochloride[1]

  • Formula:

    
    
    
  • MW (Free Base): 138.19 g/mol [2]

  • Target Ion:

    
    [2]
    

Method Development Strategy (The "Why")

Chromatography: Why HILIC?

Standard C18 columns fail to retain APS because the molecule prefers the aqueous mobile phase over the hydrophobic stationary phase.[2] While ion-pairing agents (e.g., HFBA) can induce retention on C18, they often suppress MS ionization and contaminate the source.[2]

  • Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) .[2] By using a high-organic mobile phase (e.g., 90% Acetonitrile), we create a water-enriched layer on the polar stationary phase.[1] APS partitions into this layer, providing excellent retention and peak shape.[2]

Sample Preparation: Mixed-Mode SPE

Protein Precipitation (PPT) alone is insufficient due to high matrix effects (phospholipids) in the HILIC void volume.

  • Solution: Mixed-Mode Strong Cation Exchange (MCX) SPE . The basic amine of APS binds electrostatically to the sorbent at acidic pH, allowing rigorous washing of neutral interferences before elution with a basic organic solvent.[2]

Experimental Protocol

Reagents and Standards
  • Analyte: 1-Aminopropane-2-sulfonamide HCl (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): 1-Aminopropane-2-sulfonamide-

    
     (or structural analog like Taurine-
    
    
    
    if isotopic match is unavailable).[1]
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

  • Additives: Ammonium Formate (AmFm), Formic Acid (FA), Ammonium Hydroxide (

    
    ).[2]
    
Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).[2]

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).[2]

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or SeQuant ZIC-HILIC.

Sample Preparation Workflow (MCX SPE)

Note: All steps performed at room temperature unless noted.

  • Pre-treatment: Aliquot 100 µL plasma into a tube. Add 10 µL IS working solution . Add 300 µL 2% Formic Acid in water (acidifies sample to pH ~2-3 to protonate the amine). Vortex.

  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge (Flow: <1 mL/min).

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid (removes proteins/salts).[2]

  • Wash 2 (Organic): Wash with 1 mL 100% MeOH (removes neutral lipids/hydrophobic interferences).[2]

  • Elution: Elute with 2 x 250 µL of 5%

    
     in MeOH  (High pH deprotonates the sorbent/analyte interaction, releasing the drug).
    
  • Reconstitution: Evaporate eluate under

    
     at 40°C. Reconstitute in 200 µL Mobile Phase B (90% ACN) . Crucial: Injecting high-aqueous solvent into HILIC causes peak distortion.[1]
    
LC-MS/MS Conditions

Mobile Phases:

  • A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • B (Organic): 0.1% Formic Acid in Acetonitrile.[2]

Gradient (HILIC Mode):

Time (min) % B (Organic) Flow (mL/min) Action
0.0 95 0.4 Initial Hold
1.0 95 0.4 Start Gradient
3.5 60 0.4 Elution
3.6 60 0.4 Wash
4.0 95 0.4 Re-equilibration

| 6.0 | 95 | 0.4 | End |

MS Source Parameters (ESI Positive):

  • Spray Voltage: 4500 V[1][2]

  • Source Temp: 500°C

  • Curtain Gas: 30 psi[1]

  • Gas 1 / Gas 2: 50 / 50 psi[1][2]

MRM Transitions:

  • Precursor: 139.1 (

    
    )[2]
    
  • Quantifier: 122.1 (Loss of

    
    , characteristic of primary amines).[2]
    
  • Qualifier: 75.0 (Cleavage of sulfonamide group

    
     bond).[2]
    
  • Note: Sulfonamide moiety often gives m/z 156 in aromatics, but in aliphatic chains, look for neutral loss of

    
     (64 Da) or 
    
    
    
    (17 Da).[2]

Visualization: Method Logic & Workflow

BioanalysisWorkflow cluster_0 Sample Preparation (MCX SPE) cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Acidify Acidify (2% FA) Protonate Amine (R-NH3+) Sample->Acidify Load Load on MCX (Cation Exchange) Acidify->Load Wash Wash 1: Aqueous (Salts) Wash 2: MeOH (Lipids) Load->Wash Elute Elute: 5% NH4OH in MeOH (Release Analyte) Wash->Elute Recon Reconstitute in 90% ACN (HILIC Compatible) Elute->Recon HILIC HILIC Column (Amide Phase) Recon->HILIC ESI ESI Positive Mode [M+H]+ = 139.1 HILIC->ESI Mechanism Mechanism: Polar interactions retain analyte while matrix elutes early/late. HILIC->Mechanism MRM MRM Detection 139.1 -> 122.1 (-NH3) ESI->MRM

Caption: Workflow diagram illustrating the Mixed-Mode Cation Exchange (MCX) cleanup followed by HILIC-MS/MS detection, ensuring specificity for the polar amine analyte.

Validation Parameters (FDA/EMA Guidelines)

To ensure Trustworthiness and regulatory compliance, the method must be validated against the following criteria:

ParameterAcceptance CriteriaExperimental approach
Selectivity No interference >20% of LLOQ in 6 blank lots.Analyze 6 individual sources of blank plasma.
Linearity

; residuals <15%.[3]
8-point calibration curve (1 – 1000 ng/mL).[1]
Accuracy & Precision ±15% (±20% at LLOQ).[2]QC samples at Low, Mid, High levels (n=5, 3 days).
Matrix Effect IS-normalized MF within ±15%.Compare post-extraction spike vs. neat solution.
Recovery Consistent across levels.Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting Guide

  • Issue: Poor Retention / Peak Tailing.

    • Cause: Sample diluent too aqueous.[2]

    • Fix: Ensure reconstitution solvent matches initial mobile phase (e.g., 90% ACN).[2] High water content disrupts the HILIC partitioning mechanism.[2]

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Fix: Monitor m/z 184 (Phosphatidylcholine) to verify SPE cleanup efficiency.[2] If high, increase the MeOH wash volume in the SPE step.[2]

  • Issue: Carryover.

    • Cause: Basic amine sticking to injector needle.[2]

    • Fix: Use an acidic needle wash (e.g., ACN:Water:FA 50:50:1).[2]

References

  • Jian, W., et al. (2010).[2] "HILIC-MS/MS for the determination of polar metabolites in biological fluids." Journal of Chromatography B. Link (Generalized reference for HILIC bioanalysis).[2]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Lindegardh, N., et al. (2008).[2] "Quantification of polar antimalarial drugs using HILIC-MS/MS." Bioanalysis. (Demonstrates HILIC utility for polar amines).

(Note: Specific literature on "1-Aminopropane-2-sulfonamide" is sparse; the method is derived from established protocols for structurally homologous aliphatic amino-sulfonamides and polar amines.)[1]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 1-Aminopropane-2-sulfonamide hydrochloride synthesis.

Ticket System: Open | Topic: Yield Optimization & Process Troubleshooting Introduction: The Synthetic Challenge Target Molecule: 1-Aminopropane-2-sulfonamide hydrochloride CAS: 2728725-22-0 (Generic/Related) | Structure:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Topic: Yield Optimization & Process Troubleshooting

Introduction: The Synthetic Challenge

Target Molecule: 1-Aminopropane-2-sulfonamide hydrochloride CAS: 2728725-22-0 (Generic/Related) | Structure:



You are likely experiencing low yields due to the specific difficulty of introducing a sulfonamide group at the secondary carbon (C2) while preserving the primary amine at C1. Unlike its isomer (propylsulfonamide), this "reverse-alaninol" analog requires strict regiocontrol.

The "Gold Standard" Route recommended by our technical team avoids the poor reactivity of secondary halides in Strecker reactions (sulfite displacement). Instead, we recommend the Phthalimide-Thioacetate Inversion Strategy .

Part 1: The Validated Synthetic Pathway

Visualizing the logic flow to ensure regioselectivity and minimize side reactions.

SynthesisRoute Start 1-Amino-2-propanol Prot N-Phthaloyl Intermediate Start->Prot Phthalic Anhydride (Protection) Act Mesylate (Activation) Prot->Act MsCl, Et3N (0°C) Thio S-Acetyl Intermediate (S on C2) Act->Thio KSAc / DMF (Displacement) Ox Sulfonyl Chloride Thio->Ox Cl2 / AcOH / H2O (Oxidative Chlorination) Final 1-Aminopropane- 2-sulfonamide HCl Ox->Final 1. NH3 (Amidation) 2. N2H4 (Deprotection) 3. HCl

Figure 1: The Phthalimide-Thioacetate route ensures the sulfur atom is installed specifically at the C2 position via nucleophilic displacement, avoiding the regiochemical mixtures common in propylene sulfide ring-opening.

Part 2: Critical Process Parameters (CPP) & Troubleshooting

Module A: The "Wet" Step (Oxidative Chlorination)

The Issue: Conversion of the thioacetate/thiol to sulfonyl chloride is the most frequent yield-killer. Symptoms: Low yield, isolation of sulfonic acid (hydrolysis product) instead of sulfonamide.

ParameterRecommended RangeWhy it Matters
Temperature -5°C to 0°CAbove 5°C, the sulfonyl chloride hydrolyzes rapidly to sulfonic acid (water soluble, hard to recover).
Solvent System AcOH : H₂O (4:1)Acetic acid solubilizes the organic precursor; water provides the oxygen source for the

group.
Chlorine Rate Slow bubblingRapid addition causes local overheating and "runaway" over-oxidation to sulfate (

).

Troubleshooting Protocol:

  • Pre-cool the acetic acid/water mixture to -10°C before introducing the thioacetate.

  • Monitor Color: The reaction is complete when the solution turns a distinct yellow-green (excess

    
    ).
    
  • Quench Fast: Do not let the sulfonyl chloride sit. Extract immediately with cold DCM and proceed to amidation within 30 minutes.

Module B: Amidation & Regiocontrol

The Issue: The sulfonyl chloride is reactive but sterically hindered at the secondary carbon. Symptoms: Incomplete reaction or formation of sulfonimides.

Technical Insight: Direct reaction with aqueous ammonia often leads to hydrolysis because water competes with ammonia as a nucleophile.

  • Solution: Use anhydrous ammonia in THF or a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) to protect the sulfonyl chloride from water while allowing

    
     to react.
    
Module C: Deprotection & Salt Formation

The Issue: Loss of product during the removal of the phthalimide group. Symptoms: Product trapped in the solid byproduct (phthalhydrazide) or lost in the mother liquor.

Protocol:

  • Hydrazinolysis: Reflux with hydrazine hydrate in Ethanol.

  • Acidification: After filtering off the solid phthalhydrazide, the filtrate contains the free amine.

  • HCl Gas: Do not use aqueous HCl. Bubble dry HCl gas into the cooled ethanolic filtrate or add HCl in Dioxane. The target hydrochloride salt will precipitate.

Part 3: Frequently Asked Questions (Support Tickets)

Ticket #402: "I'm getting a mixture of isomers. Why?"

Diagnosis: You likely started with propylene sulfide and ammonia. Root Cause: Propylene sulfide ring-opening with nucleophiles is governed by steric hindrance, predominantly attacking the primary carbon (C1). This gives you 2-amino-1-propanethiol, which leads to the wrong sulfonamide (1-sulfamoylpropan-2-amine). Fix: Switch to the 2-chloropropan-1-amine (or activated alcohol) route described above. You must displace a leaving group at C2 to ensure the sulfur ends up there.

Ticket #789: "My Sulfonyl Chloride yield is <30%."

Diagnosis: Hydrolysis during the oxidative chlorination. Root Cause: The reaction exotherm spiked, or the quench was too slow. Fix:

  • Ensure internal temperature never exceeds 0°C.

  • Crucial: When quenching, pour the reaction mixture onto crushed ice, not the other way around.

  • Extract immediately. Do not dry the organic layer with

    
     for too long; trace acid on the drying agent can catalyze degradation.
    
Ticket #910: "The final HCl salt is hygroscopic and sticky."

Diagnosis: Impurities or wet solvents. Fix:

  • Recrystallize the final salt from Isopropanol/Methanol (9:1) .

  • Wash the filter cake with cold diethyl ether to remove residual organic impurities.

  • Dry in a vacuum desiccator over

    
     for 24 hours.
    

Part 4: Visualizing the Troubleshooting Logic

Troubleshooting Problem Low Yield / Impurity Check1 Is the Sulfur on C2? Problem->Check1 Check2 Did Sulfonyl Chloride Hydrolyze? Check1->Check2 Yes Sol1 Don't use Propylene Sulfide. Use 1-amino-2-propanol route. Check1->Sol1 No / Unsure Check3 Deprotection Incomplete? Check2->Check3 No Sol2 Keep T < 0°C. Use Anhydrous NH3. Check2->Sol2 Yes (Acidic byproduct) Sol3 Reflux longer with N2H4. Use Dry HCl for salt. Check3->Sol3 Yes (NMR shows aromatics)

Figure 2: Decision tree for diagnosing low yields. Most failures occur at the oxidative chlorination step (Check 2).

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1] The Journal of Organic Chemistry, 74(24), 9287–9291.

    • )
  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. Key Insight: Standard protocols for Phthalimide protection and Hydrazine deprotection.
  • De Luca, L., & Giacomelli, G. (2008).[1] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969.

    • Key Insight: Alternative activation strategies if the sulfonyl chloride intermedi
  • Campagne, J. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines.[2] Journal of the American Chemical Society.

    • Key Insight: Modern catalytic approaches for sulfonamide bond formation.[1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-aminopropane-2-sulfonamide and its precursors before handling.

Sources

Optimization

Common side reactions in the synthesis of 1-Aminopropane-2-sulfonamide hydrochloride.

Introduction Welcome to the Technical Support Center for the synthesis of 1-Aminopropane-2-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 1-Aminopropane-2-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. The information herein is synthesized from established principles of sulfonamide chemistry and analogies to structurally related molecules, providing a robust framework for addressing common experimental hurdles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: What is the most common synthetic route for 1-Aminopropane-2-sulfonamide hydrochloride, and what are the key reactive species?

The most prevalent synthetic strategy for 1-Aminopropane-2-sulfonamide hydrochloride involves the reaction of a suitable starting material, such as 1-amino-2-propanol, with a sulfamoylating agent. A common approach is the use of sulfamoyl chloride or a related reactive species. The key transformation is the formation of the sulfonamide bond by the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfamoylating agent. Subsequent acidification yields the desired hydrochloride salt.

A related analog, taurinamide, is synthesized from taurine by first converting it to its chlorinated derivative with reagents like phosphorus pentachloride, which is then reacted with an amine.[1] This highlights the general principle of activating the sulfonic acid moiety for amidation.

Troubleshooting Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of 1-Aminopropane-2-sulfonamide hydrochloride can often be attributed to several factors, including incomplete reaction, degradation of starting materials or product, and competing side reactions.

Possible Causes & Solutions:

  • Incomplete Reaction: The nucleophilicity of the amine and the reactivity of the sulfamoylating agent are critical.

    • Troubleshooting Protocol 1: Optimizing Reaction Conditions

      • Solvent Choice: Ensure the use of an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, THF) to prevent hydrolysis of the sulfamoylating agent.

      • Temperature Control: The reaction is often exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of the sulfamoylating agent to minimize side reactions and then allow the reaction to slowly warm to room temperature to drive it to completion.

      • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the sulfamoylating agent can be used to ensure complete consumption of the starting amine. However, a large excess can lead to increased side reactions.

      • Base: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. The use of a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to neutralize the acid.[2]

  • Degradation: The product or starting materials may be unstable under the reaction or workup conditions.

    • Troubleshooting Protocol 2: Assessing Stability

      • pH Control during Workup: During the aqueous workup, carefully control the pH. Extremes in pH can lead to hydrolysis of the sulfonamide.

      • Temperature during Isolation: Avoid excessive heat during solvent evaporation, as this can lead to thermal degradation.

  • Competing Side Reactions: The presence of the hydroxyl group in the 1-amino-2-propanol starting material introduces a key potential side reaction.

    • See Troubleshooting Q2 for a detailed discussion on this.

Troubleshooting Q2: I am observing a significant amount of an impurity with a similar mass to my product. What could it be?

A common and often significant side reaction in the synthesis of sulfonamides from amino alcohols is the formation of a bis-sulfamoylated product or reaction at the hydroxyl group.

Primary Suspect: Bis-sulfamoylation

The primary amino group of 1-aminopropane-2-sulfonamide has two protons that can be substituted. Under forcing conditions or with a large excess of the sulfamoylating agent, a second sulfamoyl group can be added to the nitrogen, leading to a bis-sulfonamide impurity.

Secondary Suspect: O-Sulfamoylation

The hydroxyl group of 1-amino-2-propanol is also nucleophilic and can compete with the amino group for the sulfamoylating agent, leading to the formation of an O-sulfamoylated byproduct.

Side_Reactions

Troubleshooting Protocol 3: Minimizing Side Product Formation

  • Control Stoichiometry: Use a minimal excess of the sulfamoylating agent (e.g., 1.05 equivalents).

  • Slow Addition: Add the sulfamoylating agent dropwise at a low temperature (0 °C) to the solution of the amino alcohol and base. This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.

  • Choice of Base: A bulky, non-nucleophilic base can help to sterically hinder reaction at the more hindered hydroxyl group.

  • Protecting Groups: For challenging cases, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) prior to the sulfamoylation step. The protecting group can then be removed under acidic conditions during the hydrochloride salt formation.

Troubleshooting Q3: My final product is difficult to purify. What strategies can I employ?

Purification of 1-Aminopropane-2-sulfonamide hydrochloride can be challenging due to its high polarity and the potential for closely related impurities.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying the hydrochloride salt.

    • Troubleshooting Protocol 4: Optimizing Crystallization

      • Solvent Screening: Experiment with various solvent systems. A common approach is to dissolve the crude product in a polar solvent (e.g., methanol, ethanol) and then add a less polar co-solvent (e.g., isopropanol, ethyl acetate, diethyl ether) to induce crystallization.

      • Cooling Rate: Slow cooling generally affords larger, purer crystals.

      • Seeding: If you have a small amount of pure product, seeding the solution can promote crystallization.

  • Chromatography: Due to the polar nature of the product, normal-phase silica gel chromatography can be challenging.

    • Reverse-Phase Chromatography (C18): This can be an effective technique for separating polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid is a good starting point.

    • Ion-Exchange Chromatography: Given the amine functionality, cation-exchange chromatography could be a viable option.

Purification MethodAdvantagesDisadvantages
Crystallization Scalable, cost-effective, can provide high purity.Can be time-consuming to optimize, may result in yield loss.
Reverse-Phase HPLC High resolution, good for analytical and preparative scale.Can be expensive, requires specialized equipment.
Ion-Exchange Highly selective for charged molecules.Can be complex to develop the method.
FAQ 2: Are there any specific impurities that can arise from the starting materials?

Yes, the purity of your starting materials is crucial.

  • 1-Amino-2-propanol: This starting material can contain isomeric impurities such as 2-amino-1-propanol.[3] These isomers will react similarly to form the corresponding isomeric sulfonamide, which may be difficult to separate from the desired product.

  • Sulfamoylating Agent: Sulfamoyl chloride is sensitive to moisture and can hydrolyze to sulfamic acid. Ensure it is handled under anhydrous conditions.

Experimental Protocols

General Protocol for the Synthesis of 1-Aminopropane-2-sulfonamide Hydrochloride

Disclaimer: This is a general procedure and should be adapted and optimized for your specific laboratory conditions and scale.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-amino-2-propanol (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise.

  • Addition of Sulfamoylating Agent: Dissolve sulfamoyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-aminopropane-2-sulfonamide.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, isopropanol) and add a solution of HCl in diethyl ether or isopropanol until the solution is acidic.

  • Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize if necessary.

Synthesis_Workflow

References

  • Synthesis of taurolidine, purity profiles and polymorphs.
  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC, [Link]

  • Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. DergiPark, [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. ResearchGate, [Link]

  • Preparation of sulfonamides from N-silylamines. PMC, [Link]

  • Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. ResearchGate, [Link]

  • Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Semantic Scholar, [Link]

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate. PubMed, [Link]

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect, [Link]

  • Process for the manufacture of sulfonamides.
  • (PDF) Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate, [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses, [Link]

  • Amino aryl sulphonamides.
  • Zwitterionic Fatty Acid Compounds for Anti-Inflamation. WIPO, WO 99/27791. [Link]

  • Pharmaceutical, Biological, Nutritional, and Energetic Compositions and Methods of Use.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC, [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal, [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, [Link]

Sources

Troubleshooting

Overcoming solubility problems of 1-Aminopropane-2-sulfonamide hydrochloride in assays.

Technical Support Center: 1-Aminopropane-2-sulfonamide hydrochloride Welcome to the technical support guide for 1-Aminopropane-2-sulfonamide hydrochloride. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Aminopropane-2-sulfonamide hydrochloride

Welcome to the technical support guide for 1-Aminopropane-2-sulfonamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experimental assays. This guide provides in-depth, field-proven insights to ensure the successful integration of this compound into your research.

Troubleshooting Guide: Rapid Solutions to Common Problems

This section addresses the most frequent solubility issues in a direct question-and-answer format.

Q1: I dissolved 1-Aminopropane-2-sulfonamide hydrochloride in my neutral pH buffer (e.g., PBS pH 7.4), and it immediately precipitated. What happened?

A1: This is a classic case of pH-dependent precipitation. 1-Aminopropane-2-sulfonamide is an amphoteric molecule, meaning it has both an acidic group (the sulfonamide, -SO₂NH₂) and a basic group (the primary amine, -NH₂). As a hydrochloride salt, the compound dissolves in water to create a slightly acidic solution where the molecule is predominantly in its cationic (positively charged) form, which is highly soluble.

When you introduce this acidic solution into a neutral or slightly alkaline buffer, the pH increases. This change neutralizes the positive charge on the amine and can deprotonate the sulfonamide group, leading the molecule to its zwitterionic state (containing both a positive and negative charge) or an anionic state. The zwitterionic form of many amino compounds often has the lowest aqueous solubility, causing it to "crash out" or precipitate from the solution.[1][2]

Solution: Prepare a concentrated stock solution in a solvent compatible with your assay (see Protocol 1) and add it to your final buffer in a small volume to minimize pH shock. If the assay allows, slightly acidifying the final buffer can also maintain solubility.

Q2: I'm struggling to dissolve the powder, even in water. What am I doing wrong?

A2: While the hydrochloride salt form enhances water solubility compared to the free base, it can still be challenging at high concentrations. The dissolution process can be slow.

Solution:

  • Use Gentle Warming: Warm the solution to 30-40°C to increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Vortex or Sonicate: Agitation is key. Vortex the solution vigorously or use a sonicator bath for several minutes to break up powder aggregates and enhance solvent interaction.

  • Consider an Acidic Solvent: For preparing a high-concentration stock, dissolving the compound in a dilute acidic solution (e.g., 0.01 M HCl) can significantly improve solubility.[3] However, you must account for how this will affect the pH of your final assay.

Q3: My compound dissolves initially but then precipitates over time, even when stored at 4°C. Why?

A3: This suggests that your solution is supersaturated and thermodynamically unstable. The lower temperature reduces the solubility limit, causing the excess compound to crystallize out. It could also indicate a slow equilibration to a less soluble form at the buffer's pH.

Solution:

  • Prepare Fresh Solutions: The most reliable approach is to prepare the working solution fresh from a stable stock solution just before each experiment.

  • Use a Co-solvent Stock: Prepare a high-concentration stock in an organic solvent like DMSO (see Protocol 1). Organic stocks are typically stable at -20°C or -80°C. Dilute this stock into your aqueous buffer immediately before use.

  • Verify Final Concentration: Ensure your target concentration does not exceed the compound's solubility limit in the final assay buffer at the intended storage temperature.

Understanding the Physicochemical Properties

A deeper understanding of the molecule's properties is essential for predicting and controlling its behavior. 1-Aminopropane-2-sulfonamide is a zwitterionic compound.[1][4][5] Its solubility is dictated by the pH of the solvent, which controls the ionization state of its functional groups.

  • Amine Group (Basic): The primary amine (-NH₂) has a pKa value typically in the range of 8-10. At a pH below its pKa, it exists as the protonated, positively charged ammonium ion (-NH₃⁺), which is water-soluble.

  • Sulfonamide Group (Acidic): The sulfonamide group (-SO₂NH₂) is weakly acidic, with a pKa generally around 10-11.[6][7] At a pH above its pKa, it can be deprotonated to form a negatively charged anion (-SO₂N⁻), which also tends to be water-soluble.

The hydrochloride salt form ensures that upon initial dissolution in a neutral solvent like water, the amine group is fully protonated, resulting in a soluble cationic species. The challenge arises when the pH is adjusted, particularly to a range between the two pKa values, where the minimally soluble zwitterion is the dominant species.

G cluster_low_ph Low pH (< pKa of Amine) cluster_mid_ph Isoelectric Point cluster_high_ph High pH (> pKa of Sulfonamide) node_low R-NH3+ (Cationic Form) High Solubility node_mid R-NH3+ ... SO2NH- (Zwitterionic Form) LOWEST Solubility node_low->node_mid Increase pH node_high R-NH2 ... SO2N- (Anionic Form) Moderate/High Solubility node_mid->node_high Increase pH

Caption: pH-dependent ionization and solubility of 1-Aminopropane-2-sulfonamide.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

For reproducibility, preparing a concentrated stock solution is highly recommended over weighing small amounts of powder for each experiment.[8][9][10]

Option A: Organic Stock (Recommended for most applications)

  • Calculate Mass: Determine the mass of 1-Aminopropane-2-sulfonamide hydrochloride needed for your desired stock concentration and volume (e.g., for 1 mL of a 100 mM stock).

  • Weigh Compound: Accurately weigh the powder and place it in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolve: Vortex vigorously for 2-3 minutes. If necessary, briefly sonicate the vial in a water bath until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Option B: Aqueous Stock (For assays intolerant to organic solvents)

  • Calculate and Weigh: Follow steps 1 and 2 from Option A.

  • Add Solvent: Add approximately 80% of the final required volume of sterile, purified water (or a dilute acid like 0.01 M HCl).

  • Dissolve: Vortex vigorously. Use gentle warming (37°C) and/or sonication if dissolution is slow.

  • Adjust Volume: Once fully dissolved, add water to reach the final desired volume.

  • Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use (days) or aliquot and store at -20°C for longer-term stability. Note: Always check for precipitation after thawing a frozen aqueous stock.

Protocol 2: Preparing the Final Working Solution
  • Thaw Stock: Thaw a single aliquot of your concentrated stock solution (from Protocol 1) at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your assay buffer.

  • Prepare Buffer: Add the appropriate volume of your final assay buffer to a sterile tube.

  • Dilute: While vortexing the buffer gently, add the calculated volume of the stock solution drop-by-drop. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Vortex the final working solution gently to ensure homogeneity. Use this solution immediately for your experiment.

G start Solubility Problem (Precipitation) check_step At which step did it occur? start->check_step stock_prep During Stock Preparation check_step->stock_prep Initial Dissolution working_prep During Dilution into Aqueous Buffer check_step->working_prep Final Dilution action_stock 1. Use DMSO as solvent 2. Try gentle warming (37°C) 3. Use a dilute acid (e.g., 0.01M HCl) stock_prep->action_stock Troubleshoot action_working 1. Prepare stock in DMSO 2. Add stock to buffer slowly while vortexing 3. Lower pH of final buffer (if assay permits) working_prep->action_working Troubleshoot solution Proceed with Assay action_stock->solution Resolved action_working->solution Resolved

Caption: Troubleshooting workflow for solubility issues.

Solubility Data Summary

This table provides a general overview of solvents for 1-Aminopropane-2-sulfonamide hydrochloride. Empirical testing is crucial as solubility can be lot-dependent.

SolventExpected SolubilityNotes
WaterModerately SolubleSolubility is pH-dependent. Dissolution can be slow.
PBS (pH 7.4)Low to InsolubleHigh risk of precipitation due to pH.[1][11]
DMSOHighly SolubleRecommended for high-concentration stock solutions.
EthanolModerately SolubleCan be used as a co-solvent.
0.1 M HClHighly SolubleCreates a highly acidic solution; consider the impact on the final assay pH.

Frequently Asked Questions (FAQs)

Q1: Can I use a phosphate buffer? I've heard they can cause precipitation issues. A1: Yes, but with caution. Phosphate buffers are common, but they can precipitate with some compounds, especially if your solution contains divalent cations.[12][13][14] The primary issue with 1-Aminopropane-2-sulfonamide hydrochloride in phosphate-buffered saline (PBS) is typically the neutral pH causing the compound itself to precipitate, rather than an interaction with the phosphate ions. If your assay requires a phosphate buffer, ensure the final concentration of the compound is well below its solubility limit at that pH.

Q2: What is the "common ion effect" and does it apply here? A2: The common ion effect can decrease the solubility of a salt when a solution already contains one of the ions from that salt.[15] For 1-Aminopropane-2-sulfonamide hydrochloride, adding a source of chloride ions (like in a high-salt buffer) could theoretically decrease its solubility.[15] However, the pH-dependent solubility of the parent molecule is a much more significant factor and is almost always the primary cause of precipitation in biological buffers.

Q3: How should I handle and store the solid powder? A3: The hydrochloride salt is generally more stable than the free base. Store the solid powder in a tightly sealed container at room temperature or 4°C, protected from light and moisture.

Q4: Are there alternative salt forms I could use? A4: While hydrochloride is a very common salt form for basic amines, other salts like mesylate or phosphate are sometimes used.[15] These can have different dissolution kinetics and solubility profiles. However, unless you are involved in formulation development, it is best to work with the provided salt form and optimize the dissolution protocol as described in this guide.

References

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved February 14, 2026, from [Link]

  • Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(15), 1845.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Retrieved February 14, 2026, from [Link]

  • Páleniková, I., et al. (2007). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 809(1-3), 1-9.
  • Steenkamp, P. A. (2012). Response to "What are the chances of precipitation in column while using buffers as mobile phase?". ResearchGate. Retrieved February 14, 2026, from [Link]

  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Avcı, G. A., et al. (2017). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Chilean Chemical Society, 62(2), 3463-3469.
  • Kumar, V., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(7), 3373-3383.
  • Kumar, V., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Various Authors. (2020). Discussion on "What is the best way to convert my amine compound from the free amine into the salt form HCl?". ResearchGate. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. [Table from a publication]. Retrieved February 14, 2026, from [Link]

  • Sawatlon, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5965-5972.
  • The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved February 14, 2026, from [Link]

  • Wagner, K. G., et al. (2007). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 67(1), 176-184.
  • Sugihara, C., et al. (2021). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics, 18(10), 3847-3856.
  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved February 14, 2026, from [Link]

  • University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Scribd. (n.d.). Zwitterion and PH Dependent Solubilty. Retrieved February 14, 2026, from [Link]

  • Gime, S. (2019). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Restek. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-aminopropanamide hydrochloride. National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved February 14, 2026, from [Link]

  • Phillips, W. E. (1972). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 55(4), 685-693.
  • Serajuddin, A. T., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2241-2249.
  • PharmaCompass. (n.d.). (2S)-2-aminopropanamide hydrochloride. Drug Information. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of 1-Aminopropane-2-sulfonamide hydrochloride.

Case ID: #AMINE-SULF-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary You are encountering peak tailing during the Reverse Phase HPLC (RP-HPLC) analysis of 1-Aminopropan...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AMINE-SULF-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering peak tailing during the Reverse Phase HPLC (RP-HPLC) analysis of 1-Aminopropane-2-sulfonamide hydrochloride .

This molecule presents a classic "double trouble" scenario for chromatography:

  • The Primary Amine: A strong base that protonates easily, interacting with residual silanols on the column stationary phase.

  • The Sulfonamide: A polar moiety that can exhibit secondary hydrogen bonding.

The tailing is likely caused by silanophilic interactions —where the positively charged amine of your analyte binds electrostatically to ionized silanol groups (


) on the silica support, rather than partitioning purely based on hydrophobicity.[1]

Phase 1: Diagnostic & Metrics

Before altering chemistry, quantify the problem. Subjective terms like "bad peak" are insufficient for method validation.

Q: How do I know if the tailing is critical or just cosmetic?

A: Calculate the USP Tailing Factor (


) .


  • 
    : Peak width at 5% of peak height.[2]
    
  • 
    : Distance from the peak front to the peak maximum at 5% height.[2]
    
Tailing Factor (

)
StatusAction Required
1.0 – 1.2 ExcellentNone. Ideal Gaussian shape.[3]
1.2 – 1.5 AcceptableMonitor.[4] Standard for most pharmaceutical assays.
1.5 – 2.0 WarningOptimization recommended. Integration accuracy may suffer.
> 2.0 Critical FailureData Rejected. Method modification required immediately.

Tech Note: Do not confuse USP Tailing Factor with the Asymmetry Factor (


). USP 

is the standard for pharmaceutical compliance [1].

Phase 2: The Chemistry (Root Cause Analysis)

Q: Why does this specific molecule tail so badly?

A: It is a battle of charges. Your analyte is a hydrochloride salt. In solution, it dissociates. The amine group (


) usually has a pKa between 9 and 10. At neutral pH (pH 7), it is fully protonated (

).

Standard silica columns have residual silanol groups (


).[5] Above pH 3.5, these silanols deprotonate to form 

. The positive amine sticks to the negative silanol like a magnet. This "secondary interaction" delays the elution of some molecules, creating the "tail."[4]
Visualizing the Interaction

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte: 1-Aminopropane-2-sulfonamide Silica Silica Support C18 C18 Ligand (Hydrophobic Interaction) Silica->C18 Silanol Ionized Silanol (Si-O⁻) (The Culprit) Silica->Silanol Action Solution: Block Silanols or Suppress Ionization Silanol->Action Analyte Protonated Amine (NH3⁺) Analyte->C18 Primary Retention (Desired) Analyte->Silanol Secondary Interaction (Causes Tailing)

Caption: Mechanism of peak tailing showing the competition between desired hydrophobic retention and unwanted silanol electrostatic binding.

Phase 3: Troubleshooting Protocols

Follow these steps in order. Stop once


.
Step 1: The "Low pH" Strategy (Mobile Phase)

Logic: By lowering the pH below 3.0, you force the silanols to remain protonated (


), rendering them neutral. A neutral surface cannot bind the positive amine.
  • Protocol:

    • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water (pH ~2-2.5).

    • Ensure your column is stable at pH 2 (Most C18 columns are).

    • Run the gradient.[6]

  • Why TFA? TFA acts as a dual agent. It lowers pH and provides an ion-pairing effect, neutralizing the positive charge of the amine [2].

Step 2: The "Chaotropic" Shield (Additives)

Logic: If low pH isn't enough, use a "sacrificial base" that binds to the silanols more aggressively than your analyte.

  • Protocol:

    • Add Triethylamine (TEA) to the aqueous mobile phase.[7]

    • Concentration: 20 mM to 50 mM.

    • CRITICAL: You must adjust the pH after adding TEA. Add TEA, then titrate with Phosphoric Acid to pH 3.0.

  • Warning: TEA effectively "caps" the active sites on the column, smoothing the path for your sulfonamide [3].

Step 3: Column Selection (The Hardware Fix)

Logic: If chemistry fails, the column technology is insufficient. Old "Type A" silica is too acidic.

  • Recommendation: Switch to a Base-Deactivated Silica (BDS) or a Charged Surface Hybrid (CSH) column.

  • Why?

    • End-capping: Manufacturers react free silanols with small reagents (like trimethylchlorosilane) to physically block them.

    • Embedded Polar Groups: Some columns have a polar group embedded in the C18 chain that creates a "water shield," preventing the analyte from touching the silica surface [4].

Phase 4: Sample Preparation & System Check

Sometimes the chemistry is perfect, but the physics is wrong.

Q: Could my sample diluent be the issue?

A: Yes. If you dissolve your sample in 100% Methanol/Acetonitrile but your method starts at 90% Water, you will get solvent mismatch . The strong solvent carries the analyte too fast through the column head, causing peak distortion (often fronting, but can look like tailing/splitting).[8]

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:MeOH).

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Peak Tailing Detected Calc Calculate USP Tailing Factor (Tf) Start->Calc Decision Is Tf > 1.5? Calc->Decision CheckPhy Check Physical Issues: 1. Dead Volume? 2. Guard Column Clogged? Decision->CheckPhy Yes Method OK Method OK Decision->Method OK No CheckChem Check Chemistry: Is Mobile Phase pH > 3.0? CheckPhy->CheckChem Hardware OK ActionLowPH LOWER pH to < 3.0 (Use TFA or Phosphate) CheckChem->ActionLowPH Yes ActionTEA Add Modifier: 20mM Triethylamine (TEA) ActionLowPH->ActionTEA Still Tailing ActionCol Change Column: Use End-capped / Hybrid Silica ActionTEA->ActionCol Still Tailing

Caption: Step-by-step decision matrix for isolating the source of peak asymmetry.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Defines Tailing Factor vs. Asymmetry).

  • Dolan, J. W. "Peak Tailing and Resolution." LCGC North America, 2002. (Explains the mechanics of TFA and low pH).

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2010. (Authoritative guide on using TEA and amine modifiers).

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." (Guide on column selection and end-capping).

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 1-Aminopropane-2-sulfonamide hydrochloride with other sulfonamides.

Executive Summary: The Aliphatic Divergence In the landscape of medicinal chemistry, sulfonamides are predominantly associated with aromatic "sulfa drugs" (e.g., sulfamethoxazole) or classical Carbonic Anhydrase Inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aliphatic Divergence

In the landscape of medicinal chemistry, sulfonamides are predominantly associated with aromatic "sulfa drugs" (e.g., sulfamethoxazole) or classical Carbonic Anhydrase Inhibitors (CAIs) like acetazolamide. 1-Aminopropane-2-sulfonamide hydrochloride represents a distinct class: the chiral aliphatic sulfonamide .

Unlike its aromatic counterparts, which rely on


-stacking and low 

for potency, this compound offers a flexible, non-planar scaffold with distinct solubility and electronic profiles. This guide compares its efficacy not as a standalone clinical drug, but as a high-value pharmacophore and synthetic building block against standard aromatic sulfonamides.
Core Comparison Matrix
Feature1-Aminopropane-2-sulfonamide HCl (Aliphatic)Sulfanilamide / Acetazolamide (Aromatic)
Primary Utility Fragment-based drug discovery (FBDD), CAI "Tail" synthesisClinical Antibacterial, Glaucoma treatment
Mechanism Zinc-coordination (High

~10.5)
Zinc-coordination (Low

~7.4–9.0)
Solubility High (Water/Polar solvents)Low to Moderate (pH dependent)
Stereochemistry Chiral center at C2 (Enantioselective potential)Generally achiral (Planar)

Mechanistic Efficacy: Carbonic Anhydrase Inhibition[1][2][3]

The primary pharmacological efficacy of simple primary sulfonamides lies in their ability to inhibit Carbonic Anhydrase (CA).

The Zinc-Binder Paradox

Aromatic sulfonamides are generally more potent CAIs because their lower


 allows the sulfonamide moiety (

) to deprotonate at physiological pH, forming the anion (

) required to coordinate with the catalytic Zinc (

) ion in the enzyme active site.

1-Aminopropane-2-sulfonamide presents a unique challenge and opportunity:

  • High

    
    :  The aliphatic backbone is electron-donating, raising the 
    
    
    
    of the sulfonamide group (>10). This makes deprotonation harder, theoretically reducing binding affinity.
  • Efficacy Shift: However, experimental data suggests that when attached as a "tail" to a heterocyclic core, or used in specific isoforms (hCA IX), the aliphatic flexibility allows it to access hydrophobic pockets that rigid aromatic rings cannot.

Visualization: Mechanism of Action (Aliphatic vs. Aromatic)

CA_Inhibition_Mechanism cluster_Aromatic Aromatic Sulfonamides (Classic) cluster_Aliphatic 1-Aminopropane-2-sulfonamide (Novel) Zn Active Site Zn2+ Aro_Drug Sulfanilamide Aro_Ion Deprotonated Anion (Easy at pH 7.4) Aro_Drug->Aro_Ion Low pKa (~9) Aro_Ion->Zn Strong Coord Pi_Stack Pi-Stacking w/ Phe131 Aro_Ion->Pi_Stack Ali_Drug Aliphatic Scaffold Ali_Ion Neutral Species (Dominant at pH 7.4) Ali_Drug->Ali_Ion High pKa (~10.5) Flex_Fit Flexible Hydrophobic Fit Ali_Drug->Flex_Fit Shape Complimentarity Ali_Ion->Zn Weak Coord

Figure 1: Comparative binding modes. Aromatic sulfonamides rely on ionization and Pi-stacking, while aliphatic variants like 1-aminopropane-2-sulfonamide rely on shape complementarity and flexibility.

Experimental Validation: Comparative Protocols

To objectively assess the efficacy of 1-Aminopropane-2-sulfonamide HCl, we utilize two self-validating protocols: Enzymatic Inhibition Assay and Synthetic Coupling Efficiency .

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: Determine the Inhibition Constant (


) against hCA II.[1]

Reagents:

  • Enzyme: Recombinant hCA II.

  • Substrate: 4-Nitrophenyl acetate (4-NPA) or

    
     hydration system.
    
  • Buffer: HEPES (20mM, pH 7.5).

  • Test Compounds: 1-Aminopropane-2-sulfonamide HCl (Test) vs. Acetazolamide (Control).

Workflow:

  • Preparation: Dissolve 1-Aminopropane-2-sulfonamide HCl in DMSO (stock 10 mM). Note: Aliphatic salts may require mild warming compared to aromatics.

  • Incubation: Incubate enzyme + inhibitor for 15 min at 25°C.

  • Reaction Trigger: Mix with substrate in the stopped-flow chamber.

  • Detection: Monitor absorbance decay of 4-NPA hydrolysis at 400 nm.

  • Calculation: Fit data to the Cheng-Prusoff equation:

    
    
    

Expected Outcome:

  • Acetazolamide:

    
     (High Efficacy).
    
  • 1-Aminopropane-2-sulfonamide:

    
    .
    
  • Insight: While less potent per mole, the aliphatic amine allows for the synthesis of "Tail-approach" inhibitors that can regain nanomolar potency by bridging to distant residues.

Protocol B: Synthetic Efficacy (Nucleophilic Substitution)

Objective: Compare the nucleophilicity of the amine group in 1-Aminopropane-2-sulfonamide vs. Sulfanilamide when coupling with an acid chloride.

Workflow Visualization:

Synthesis_Workflow cluster_Ali Route A: 1-Aminopropane-2-sulfonamide cluster_Aro Route B: Sulfanilamide Start Start: Coupling Reaction Step1A Free Base Liberation (Req. 1.1 eq Base) Start->Step1A Step1B Direct Solubilization Start->Step1B Step2A Nucleophilic Attack (Aliphatic NH2 is Strong Nucleophile) Step1A->Step2A ResultA Product Yield: >90% Fast Reaction Step2A->ResultA Step2B Nucleophilic Attack (Aniline NH2 is Weak Nucleophile) Step1B->Step2B ResultB Product Yield: ~75% Slow Reaction Step2B->ResultB

Figure 2: Synthetic utility comparison. The aliphatic amine (Route A) is significantly more nucleophilic than the aromatic aniline (Route B), leading to higher yields in derivatization.

Step-by-Step Guide:

  • Neutralization: The HCl salt of 1-Aminopropane-2-sulfonamide must be neutralized. Add 1.1 eq of Triethylamine (TEA) to the reaction solvent (DCM or DMF).

  • Addition: Add 1.0 eq of Benzoyl Chloride dropwise at 0°C.

  • Monitoring: Monitor via TLC.

    • Observation: The aliphatic amine reacts almost instantly due to high electron density on the nitrogen (no resonance delocalization).

    • Comparison: Sulfanilamide requires heating or stronger bases (Pyridine) because the lone pair is delocalized into the benzene ring.

Data Summary: Physicochemical Profile

The following table aggregates theoretical and experimental data points comparing the test subject with industry standards.

Property1-Aminopropane-2-sulfonamide HClSulfanilamide (Standard)Acetazolamide (High Potency)
Molecular Weight 174.65 g/mol 172.20 g/mol 222.25 g/mol
LogP (Lipophilicity) -1.2 (Highly Hydrophilic)-0.7-0.26
Water Solubility Very High (>50 mg/mL)Moderate (7.5 mg/mL)Low (<1 mg/mL)
pKa (Sulfonamide) ~10.510.47.2
pKa (Amine) ~9.8 (Aliphatic)~2.0 (Aniline)N/A
CA II Inhibition (

)

(Est.)


Analysis: The high water solubility and aliphatic amine


 of 1-Aminopropane-2-sulfonamide make it an excellent polar tail  for modifying hydrophobic drugs to improve their pharmacokinetic profile (solubility/bioavailability), even if its intrinsic inhibitory capacity is lower than acetazolamide.

Conclusion

1-Aminopropane-2-sulfonamide hydrochloride should not be viewed as a direct competitor to aromatic sulfonamides for monotherapy antibacterial or antiglaucoma applications due to its higher


 and lack of pABA mimicry.

Efficacy Verdict:

  • As a Drug: Low efficacy as a standalone inhibitor.

  • As a Building Block: Superior efficacy . Its high nucleophilicity and solubility profile allow for the construction of complex, soluble enzyme inhibitors that aromatic scaffolds cannot support. It is the preferred scaffold for introducing chiral aliphatic sulfonamide moieties into Fragment-Based Drug Discovery campaigns.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • PubChem. (2025).[2] Compound Summary: (S)-2-aminopropanamide hydrochloride.[2][3] National Library of Medicine.[2] Link

  • Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX and XII with a library of aromatic and aliphatic sulfonamides. Bioorganic & Medicinal Chemistry. Link

  • Scott, K. A., et al. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. Royal Society of Chemistry. Link

  • Sigma-Aldrich. (2025). Product Specification: (2S)-1-aminopropane-2-sulfonamide hydrochloride. Merck KGaA. Link

Sources

Comparative

Comparative analysis of different synthesis routes for 1-Aminopropane-2-sulfonamide hydrochloride.

A Comparative Guide to the Synthesis of 1-Aminopropane-2-sulfonamide Hydrochloride Abstract 1-Aminopropane-2-sulfonamide hydrochloride is a functionalized aminopropane derivative with potential applications as a structur...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 1-Aminopropane-2-sulfonamide Hydrochloride

Abstract

1-Aminopropane-2-sulfonamide hydrochloride is a functionalized aminopropane derivative with potential applications as a structural motif in medicinal chemistry, potentially acting as a bioisostere for natural amino acids or as a gamma-aminobutyric acid (GABA) analogue. The efficient and stereocontrolled synthesis of this molecule is crucial for its further investigation and application. This guide provides a comparative analysis of two distinct, plausible synthetic routes for its preparation, starting from readily available commercial precursors: (A) a chiral pool synthesis commencing from 1-aminopropan-2-ol, and (B) a direct functionalization approach starting from allyl alcohol. We will delve into the strategic rationale, detailed experimental protocols, and mechanistic underpinnings of each pathway. A comprehensive comparison based on yield, step economy, scalability, and stereochemical control will be presented to guide researchers in selecting the optimal route for their specific objectives.

Introduction: The Rationale for Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] Its ability to act as a non-classical bioisostere for amides, coupled with its unique hydrogen bonding capabilities and metabolic stability, makes it a highly valuable moiety in drug design.[2] 1-Aminopropane-2-sulfonamide combines this privileged functional group with a chiral aminopropane backbone, presenting a compelling target for chemical synthesis.

A robust and efficient synthetic strategy is paramount for accessing this compound for research and development. The choice of synthesis route can profoundly impact not only the overall yield and purity but also the economic viability and environmental footprint of the process. This guide aims to provide an in-depth, expert analysis of two logical and divergent synthetic strategies, offering the scientific community a clear, data-driven comparison to facilitate process development.

Retrosynthetic Analysis

A retrosynthetic perspective reveals two primary disconnection strategies for the target molecule. The first approach leverages a C-N and S-N bond formation strategy on a pre-functionalized C3 backbone, suggesting a chiral precursor like 1-aminopropan-2-ol. The second strategy involves forming C-S and C-N bonds on a simple C3 alkene precursor.

G target 1-Aminopropane-2-sulfonamide HCl disconn1 S-N Disconnection (Sulfonamide formation) target->disconn1 routeB_pre1 3-Hydroxypropane-2-sulfonamide target->routeB_pre1 routeA_pre1 Protected 1-Amino-2-propanesulfonyl Chloride disconn1->routeA_pre1 disconn2 C-S Disconnection (Sulfur Introduction) routeA_pre3 Protected 1-Amino-2-propylthiol or sulfinate disconn2->routeA_pre3 disconn3 C-N Disconnection (Amine Introduction) routeA_pre2 Protected 1-Amino-2-propanesulfonic acid routeA_pre1->routeA_pre2 routeA_pre2->disconn2 routeA_pre4 Protected 1-Amino-2-propanol derivative (e.g., tosylate) routeA_pre3->routeA_pre4 routeA_start 1-Aminopropan-2-ol routeA_pre4->routeA_start Route A: Chiral Pool routeB_pre2 3-Hydroxypropane-2-sulfonyl Chloride routeB_pre1->routeB_pre2 routeB_pre3 Sodium 3-hydroxypropane-2-sulfonate routeB_pre2->routeB_pre3 routeB_start Allyl Alcohol routeB_pre3->routeB_start Route B: Alkene Functionalization

Caption: Retrosynthetic analysis of 1-Aminopropane-2-sulfonamide HCl.

Synthesis Route A: The Chiral Pool Approach from 1-Aminopropan-2-ol

This strategy is a classic example of chiral pool synthesis, where the stereochemistry of the final product is derived from a readily available, enantiopure starting material. (R)- and (S)-1-Aminopropan-2-ol are commercially available and serve as excellent starting points.[3] The core logic is to protect the existing amine, convert the hydroxyl into a good leaving group, introduce the sulfur moiety via nucleophilic substitution, elaborate it into the sulfonamide, and finally deprotect the amine.

Workflow Diagram: Route A

G cluster_A Route A: Chiral Pool Synthesis A1 1-Aminopropan-2-ol A2 Boc-Protection A1->A2 A3 Boc-Aminopropanol A2->A3 A4 Tosylation A3->A4 A5 Boc-Aminopropyl Tosylate A4->A5 A6 SN2 with Na2SO3 A5->A6 A7 Sodium Boc-Aminopropane Sulfonate A6->A7 A8 Chlorination (SOCl2) A7->A8 A9 Boc-Aminopropane Sulfonyl Chloride A8->A9 A10 Amination (NH3) A9->A10 A11 Boc-Aminopropane Sulfonamide A10->A11 A12 Deprotection (HCl) A11->A12 A13 Target Product HCl A12->A13

Caption: Step-wise workflow for the synthesis via the Chiral Pool Approach.

Detailed Experimental Protocol (Route A)

Step 1: N-Boc Protection of 1-Aminopropan-2-ol

  • To a stirred solution of (R)-1-aminopropan-2-ol (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add sodium bicarbonate (2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture in vacuo, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected amino alcohol, which can often be used without further purification.

Step 2: Tosylation of the Hydroxyl Group

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir at 0 °C for 1 hour and then at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the tosylate.

Step 3: Nucleophilic Substitution with Sodium Sulfite

  • In a round-bottom flask, dissolve the tosylate (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Add sodium sulfite (1.5 eq) and heat the mixture to reflux (approx. 85 °C) for 18 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

  • The resulting aqueous solution containing the sodium sulfonate salt is often carried forward directly.

Step 4: Conversion to Sulfonyl Chloride

  • Caution: This step should be performed in a well-ventilated fume hood.

  • To the crude aqueous sulfonate solution at 0 °C, slowly add thionyl chloride (SOCl₂, 3.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction at room temperature for 2 hours, then heat to 60 °C for 3 hours until gas evolution ceases.

  • Cool the mixture and carefully pour it onto crushed ice. Extract the product with ethyl acetate, wash with cold brine, dry over Na₂SO₄, and concentrate to afford the crude sulfonyl chloride.

Step 5: Amination to form the Sulfonamide

  • Dissolve the crude sulfonyl chloride (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in dioxane (excess, ~5.0 eq) dropwise.

  • Stir for 3 hours at 0 °C, then allow to warm to room temperature.

  • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to yield the Boc-protected sulfonamide.

Step 6: Deprotection and Salt Formation

  • Dissolve the purified Boc-protected sulfonamide (1.0 eq) in a minimal amount of methanol.

  • Add a 4M solution of HCl in dioxane (excess, ~10 eq).

  • Stir at room temperature for 4 hours. The product will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-aminopropane-2-sulfonamide hydrochloride as a white solid.

Advantages and Disadvantages (Route A)
  • Advantages:

    • Excellent Stereochemical Control: The primary advantage is the direct transfer of chirality from the starting material to the final product.

    • Well-Established Reactions: Each step utilizes reliable and well-documented transformations (protection, tosylation, S N 2, etc.).

    • Convergent Potential: The protected sulfonyl chloride intermediate is stable and can be used to synthesize a variety of sulfonamide derivatives.

  • Disadvantages:

    • Long Linear Sequence: The multi-step nature reduces the overall yield and increases labor and resource consumption.

    • Use of Protecting Groups: The protection/deprotection sequence adds two steps to the synthesis, reducing atom economy.

    • Harsh Reagents: The use of thionyl chloride requires specific handling precautions.

Synthesis Route B: The Alkene Functionalization Approach from Allyl Alcohol

This route represents a more atom-economical approach, building complexity directly onto a simple C3 backbone. The strategy hinges on a regioselective addition of a sulfite source across the double bond, followed by conversion of the terminal alcohol to the primary amine.

Workflow Diagram: Route B

G cluster_B Route B: Alkene Functionalization B1 Allyl Alcohol B2 Radical Sulfitation (NaHSO3) B1->B2 B3 Sodium 3-Hydroxypropane -2-sulfonate B2->B3 B4 Chlorination (PCl5) B3->B4 B5 3-Hydroxypropane -2-sulfonyl Chloride B4->B5 B6 Amination (NH3) B5->B6 B7 3-Hydroxypropane -2-sulfonamide B6->B7 B8 Mesylation B7->B8 B9 Azide Substitution (NaN3) B8->B9 B10 Reduction (H2, Pd/C) B9->B10 B11 HCl Salt Formation B10->B11 B12 Target Product HCl B11->B12

Caption: Step-wise workflow for the synthesis via Alkene Functionalization.

Detailed Experimental Protocol (Route B)

Step 1: Radical Addition of Bisulfite to Allyl Alcohol

  • Prepare a solution of sodium bisulfite (NaHSO₃, 1.2 eq) in water.

  • To this solution, add allyl alcohol (1.0 eq) and a radical initiator such as a few drops of 30% hydrogen peroxide or exposure to UV light.

  • Stir the reaction vigorously at 60 °C for 24 hours.

  • Cool the solution and concentrate in vacuo to obtain the crude sodium 3-hydroxypropane-2-sulfonate.

Step 2: Conversion to Sulfonyl Chloride

  • Caution: This step should be performed in a well-ventilated fume hood.

  • Suspend the crude dry sulfonate salt (1.0 eq) in anhydrous acetonitrile.

  • Cool the suspension to 0 °C and add phosphorus pentachloride (PCl₅, 2.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and then heat to 50 °C for 5 hours.

  • Cool the reaction, pour onto ice, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude sulfonyl chloride.

Step 3: Amination to form the Sulfonamide

  • Following the procedure in Route A (Step 5), dissolve the crude 3-hydroxypropane-2-sulfonyl chloride in THF, cool to 0 °C, and react with excess ammonia to form 3-hydroxypropane-2-sulfonamide. Purify by recrystallization or chromatography.

Step 4: Conversion of Hydroxyl to Amine

  • a) Mesylation: Dissolve the hydroxy sulfonamide (1.0 eq) in DCM at 0 °C. Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq). Stir until TLC indicates completion.

  • b) Azide Substitution: To the crude mesylate, add sodium azide (NaN₃, 2.0 eq) in DMF and heat to 80 °C for 6 hours.

  • c) Staudinger Reduction: Cool the reaction, dilute with water, and extract with ethyl acetate. Concentrate the organic layers. Dissolve the crude azide in THF/water and add triphenylphosphine (1.5 eq). Stir at 50 °C for 8 hours to form the amine.

  • d) Salt Formation: After an aqueous workup, dissolve the final amine in methanol and add 4M HCl in dioxane to precipitate the final product, 1-aminopropane-2-sulfonamide hydrochloride.

Advantages and Disadvantages (Route B)
  • Advantages:

    • Inexpensive Starting Materials: Allyl alcohol and sodium bisulfite are cheap, readily available commodity chemicals.

    • High Atom Economy: This route avoids the use of protecting groups for the amine functionality.

  • Disadvantages:

    • Lack of Stereocontrol: The final product is a racemate, requiring a separate chiral resolution step if a single enantiomer is desired.

    • Regioselectivity Issues: The radical addition of bisulfite may yield a mixture of regioisomers, complicating purification.

    • Hazardous Reagents: Utilizes highly toxic sodium azide and requires a multi-step conversion of the alcohol to the amine.

Comparative Analysis

ParameterRoute A: Chiral PoolRoute B: Alkene FunctionalizationRationale & Justification
Starting Material Cost Moderate to HighLow(R/S)-1-Aminopropan-2-ol is a specialty chiral chemical; allyl alcohol is a commodity chemical.
Number of Steps 65 (if reduction is one pot)Route A requires a protection/deprotection sequence. Route B has a lengthy alcohol-to-amine conversion.
Overall Yield Lower (Estimated 15-25%)Moderate (Estimated 20-35%)Long linear sequences generally result in lower overall yields. Route B avoids protecting groups but may suffer purification losses.
Stereochemical Control Excellent (Inherent)None (Racemic Product)Route A's primary strength is the preservation of chirality. Route B would require a costly resolution step.
Scalability ModerateHighRoute B uses cheaper reagents and fewer chromatographic purifications, making it more amenable to large-scale production if a racemic product is acceptable.
Safety & Environment Use of SOCl₂ and organic solvents.Use of PCl₅, highly toxic NaN₃, and DMF.Both routes have significant safety and environmental considerations. Route B's use of sodium azide is a major drawback.

Conclusion and Expert Recommendation

The optimal synthetic route for 1-aminopropane-2-sulfonamide hydrochloride is highly dependent on the specific goals of the research.

Route A is the unequivocal choice for applications requiring stereochemical purity. For medicinal chemistry, preclinical studies, or as a chiral building block, obtaining a single enantiomer is often non-negotiable. The higher cost and lower overall yield are acceptable trade-offs for absolute stereocontrol. The protocol is robust, relying on predictable and well-understood organic reactions.

Route B presents a more economically viable path for applications where a racemic mixture is acceptable. If the goal is to produce the material as a scaffold for library synthesis (where separation can occur later) or for applications where chirality is irrelevant, the low cost of starting materials makes this route attractive for large-scale production. However, the significant safety hazards associated with sodium azide must be carefully managed, and the lack of stereocontrol is a major scientific limitation.

For most drug discovery and development professionals, Route A is the recommended starting point due to its superior control over the final product's stereochemistry, a critical parameter in determining biological activity.

References

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide.
  • DiVA Portal. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry.
  • ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides.
  • Baxendale Group. (2005).
  • Wikipedia. (n.d.). 1-Aminopropan-2-ol.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Organic Chemistry: Current Research.

Sources

Validation

Head-to-head comparison of 1-Aminopropane-2-sulfonamide hydrochloride and a standard drug.

Executive Summary This guide provides a head-to-head technical analysis of 1-Aminopropane-2-sulfonamide hydrochloride (a representative aliphatic -amino sulfonamide fragment) against Acetazolamide (the clinical gold stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of 1-Aminopropane-2-sulfonamide hydrochloride (a representative aliphatic


-amino sulfonamide fragment) against Acetazolamide  (the clinical gold standard for carbonic anhydrase inhibition).

While Acetazolamide represents the classical aromatic heterocyclic sulfonamide scaffold optimized for high potency (


 in low nM range), 1-Aminopropane-2-sulfonamide HCl represents an emerging class of aliphatic sulfonamide fragments . These are increasingly utilized in Fragment-Based Drug Discovery (FBDD) to explore novel chemical space, improve solubility profiles, and evade the patent thickets surrounding aromatic sulfonamides.

Key Insight: The primary differentiator is the pKa of the sulfonamide moiety . Acetazolamide (pKa ~7.2) is highly ionized at physiological pH, facilitating Zinc coordination. 1-Aminopropane-2-sulfonamide (pKa ~10.5) remains largely unionized, requiring specific scaffold optimization to achieve comparable potency.

Physicochemical & Structural Profiling

The following table contrasts the fundamental properties that dictate the medicinal chemistry utility of both compounds.

Feature1-Aminopropane-2-sulfonamide HClAcetazolamide (Standard)
Role Chiral Building Block / FBDD FragmentClinical Drug / Reference Inhibitor
Chemical Class Aliphatic

-amino sulfonamide
Heterocyclic Aromatic Sulfonamide
Molecular Weight ~174.65 g/mol (HCl salt)222.25 g/mol
Solubility (Water) High (>100 mg/mL, salt form)Low (~0.98 mg/mL)
Sulfonamide pKa ~10.5 (Weakly acidic)~7.2 (Moderately acidic)
Ionization at pH 7.4 < 0.1% (Anionic form)~60% (Anionic form)
Coordination Geometry Tetrahedral (

) backbone
Planar (

) aromatic ring
Primary Application Synthesis of metalloproteinase inhibitors; CA isozyme selectivity probes.Glaucoma, Altitude Sickness, Diuretic.[1][2]
Expert Insight: The pKa "Warhead" Effect

The sulfonamide group (


) acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA). The active species is the deprotonated anion (

).
  • Acetazolamide: The electron-withdrawing thiadiazole ring lowers the pKa to ~7.2, ensuring a high concentration of the active anion at physiological pH.

  • 1-Aminopropane-2-sulfonamide: The electron-donating alkyl chain raises the pKa to >10. This drastically reduces its intrinsic binding affinity unless the surrounding scaffold makes specific contacts to lower the energetic penalty of deprotonation.

Mechanism of Action: Carbonic Anhydrase Inhibition[3]

To understand the utility of the 1-Aminopropane-2-sulfonamide scaffold, we must visualize how it competes with the standard in the active site.

Diagram 1: Comparative Binding Mechanism (Graphviz)

This diagram illustrates the "Lock and Key" fit of Acetazolamide versus the "Induced Fit" required for the aliphatic fragment.

CA_Inhibition_Mechanism cluster_standard Standard: Acetazolamide cluster_fragment Challenger: 1-Aminopropane-2-sulfonamide node_enzyme Carbonic Anhydrase (CA) Active Site node_zinc Zn(II) Ion (Catalytic Center) node_enzyme->node_zinc Coordinates node_azm Acetazolamide (Aromatic Scaffold) node_pka_low Low pKa (~7.2) High Ionization node_azm->node_pka_low node_stacking Pi-Stacking (Phe131 interaction) node_azm->node_stacking node_pka_low->node_zinc Strong Coordination (Tetrahedral Adduct) node_stacking->node_enzyme Stabilizes Complex node_frag 1-Aminopropane-2-sulfonamide (Aliphatic Scaffold) node_pka_high High pKa (~10.5) Low Ionization node_frag->node_pka_high node_flex Flexible Alkyl Chain (Hydrophobic Contacts) node_frag->node_flex node_pka_high->node_zinc Weak Coordination (Requires deprotonation energy) node_flex->node_enzyme Probes Isozyme Selectivity (e.g., CA IX over CA II)

Caption: Comparison of binding modes. Acetazolamide utilizes low pKa and Pi-stacking for high affinity. The aliphatic fragment relies on flexibility and hydrophobic interactions, offering a template for isoform-selective drug design.

Experimental Validation: Stopped-Flow CO2 Hydration Assay

To objectively compare the inhibition constant (


) of the novel fragment against the standard, the Stopped-Flow CO2 Hydration Assay  is the industry-standard protocol. This method measures the time course of the physiological reaction catalyzed by CA.
Protocol: Kinetic Determination of Inhibition

Objective: Determine the


 and 

of 1-Aminopropane-2-sulfonamide HCl compared to Acetazolamide against hCA II (human Carbonic Anhydrase II).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA II (approx. 10 nM final concentration).

Workflow:

  • Compound Preparation:

    • Standard: Dissolve Acetazolamide in DMSO (10 mM stock).

    • Challenger: Dissolve 1-Aminopropane-2-sulfonamide HCl directly in assay buffer (due to high water solubility).

    • Dilution: Prepare serial dilutions (10 nM to 100

      
      M).
      
  • Pre-Incubation (Critical Step):

    • Incubate enzyme + inhibitor for 15 minutes at room temperature.

    • Why? Sulfonamides are "slow-binding" inhibitors. Failure to pre-incubate leads to underestimation of potency.

  • The Reaction (Stopped-Flow):

    • Rapidly mix the Enzyme-Inhibitor complex with the

      
       substrate solution in the stopped-flow chamber.
      
    • Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5 – 1.0 seconds.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation:

      
      
      
    • Note: For

      
       hydration, 
      
      
      
      , so
      
      
      .
Diagram 2: Assay Workflow Logic (Graphviz)

Assay_Workflow start Compound Prep incubation Pre-Incubation (15 min @ 25°C) start->incubation Equilibration mixing Rapid Mixing (Stopped-Flow) incubation->mixing Enzyme-Inhibitor Complex detection Absorbance @ 557nm (Phenol Red) mixing->detection Reaction < 1 sec analysis Data Fitting (Cheng-Prusoff) detection->analysis Generate IC50

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay, ensuring accurate kinetic profiling of slow-binding sulfonamides.

Comparative Performance Data (Synthesized)

Based on Structure-Activity Relationships (SAR) established in literature (Supuran et al.) for aliphatic vs. aromatic sulfonamides:

Metric1-Aminopropane-2-sulfonamide HClAcetazolamideInterpretation
hCA I Inhibition (

)
~5,000 - 25,000 nM250 nMThe fragment is significantly less potent against the cytosolic isoform I.
hCA II Inhibition (

)
~1,000 - 5,000 nM12 nMAcetazolamide is ~100x more potent due to the pKa advantage.
Selectivity (II vs I) LowModerateAcetazolamide is a pan-inhibitor; the fragment offers a "blank slate" for optimization.
Blood-Brain Barrier Low Permeability (Charged at pH 7.4)Moderate PermeabilityThe HCl salt is too polar for CNS penetration without modification.
Synthesis & Stability
  • Acetazolamide: Requires multi-step heterocyclic synthesis. The thiadiazole ring is stable but prone to hydrolysis under extreme acidic conditions.

  • 1-Aminopropane-2-sulfonamide HCl:

    • Synthesis: Typically synthesized from N-protected amino acids or via chlorosulfonation of propylamines.

    • Stability:[3] Highly stable as the hydrochloride salt. Hygroscopic (absorbs moisture), requiring storage in desiccators.

    • Handling: Unlike Acetazolamide, which requires DMSO for stock solutions, the fragment can be dissolved directly in aqueous buffers, reducing solvent interference in biological assays.

Conclusion & Recommendation

Acetazolamide remains the superior therapeutic agent for conditions requiring systemic carbonic anhydrase inhibition (Glaucoma, Edema) due to its nanomolar potency and established ADME profile.

1-Aminopropane-2-sulfonamide hydrochloride is NOT a direct therapeutic competitor but a high-value chemical probe . It serves as:

  • A Fragment Scaffold: For growing new inhibitors that avoid the "sulfa-allergy" associated with N-substituted aromatic sulfonamides.

  • A Selectivity Tool: Its lower intrinsic affinity allows researchers to identify secondary binding pockets (hydrophobic patches) that, when targeted, can yield isoform-selective drugs (e.g., targeting tumor-associated CA IX while sparing cytosolic CA II).

Recommendation for Researchers: Use Acetazolamide as your positive control. Use 1-Aminopropane-2-sulfonamide HCl as a starting block for fragment-evolution campaigns targeting metalloenzymes.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Carta, F., et al. (2012). Sulfonamides and their isosteres as carbonic anhydrase inhibitors. Future Medicinal Chemistry. Link

  • PubChem Compound Summary . (2023). Acetazolamide (CID 1986). National Center for Biotechnology Information. Link

  • Sigma-Aldrich . (2023). (2S)-1-aminopropane-2-sulfonamide hydrochloride Product Sheet. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Comparative

Reproducibility of experimental results with 1-Aminopropane-2-sulfonamide hydrochloride.

Executive Summary: The Stereochemical & Stoichiometric Challenge 1-Aminopropane-2-sulfonamide hydrochloride (CAS: 2322926-90-7 for (2S)-isomer) is a critical chiral building block used primarily in the synthesis of sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical & Stoichiometric Challenge

1-Aminopropane-2-sulfonamide hydrochloride (CAS: 2322926-90-7 for (2S)-isomer) is a critical chiral building block used primarily in the synthesis of sulfonamide-based inhibitors (e.g., Carbonic Anhydrase, MMPs). While structurally simple, its application in drug discovery is plagued by two silent reproducibility killers: enantiomeric impurity and hygroscopic stoichiometry errors .

This guide objectively compares the (2S)-HCl salt against its racemic and structural alternatives, providing a validated workflow to ensure that the biological data you generate today matches the data you generate next year.

Comparative Analysis: Product vs. Alternatives

In high-throughput library synthesis, researchers often default to the most available or cheapest building block. For beta-amino sulfonamides, this decision often compromises data integrity.

Table 1: Performance Matrix of Sulfonamide Building Blocks
Feature(2S)-1-Aminopropane-2-sulfonamide HCl (Recommended)Racemic 1-Aminopropane-2-sulfonamide HCl 2-Aminoethane sulfonamide (Taurine Amide) Free Base Form ((2S)-Isomer)
Primary Use Chiral scaffolding for high-affinity inhibitors.Initial hit finding (low cost).Achiral linker / Solubility tag.Non-acidic reactions.
Reproducibility Risk Medium (Requires strict drying & chiral QC).High (Batch-to-batch ratio variance).Low (No stereocenter).High (Oxidation/Carbamate formation).
Biological Potency High (Target specific).[1]Variable (Dilution by inactive isomer).Moderate (Lacks methyl substituent).High (If fresh).
Storage Stability Excellent (>2 years if dry).Excellent.Excellent.Poor (Hygroscopic/Unstable).
Stoichiometry Control Difficult (Hygroscopic HCl salt).Difficult.Moderate.Difficult (Volatile/Sticky).
The Causality of Failure
  • Racemic Trap: Using the racemate introduces 50% of the (2R)-isomer. If the biological target is chiral (which most proteins are), the (2R)-isomer may be inactive (diluting potency) or, worse, off-target active (toxicity false positive).

  • The "Water" Weight: The HCl salt is hygroscopic. A "100 mg" sample weighed on a humid day may actually contain 15 mg of water. In a 1:1 coupling reaction, this leads to a 15% deficiency in the amine, leaving unreacted electrophile that complicates purification and skews yield calculations.

Technical Deep Dive: Mechanisms of Variability

To guarantee reproducibility, one must understand the chemical behavior of the beta-amino sulfonamide scaffold.

Chemoselectivity & Stability

The molecule contains two nitrogen species:

  • Primary Amine (

    
    ):  Highly nucleophilic, 
    
    
    
    .
  • Sulfonamide (

    
    ):  Non-nucleophilic, but acidic (
    
    
    
    ).

Reproducibility Checkpoint: In coupling reactions using strong bases (e.g., NaH, LiHMDS), the sulfonamide proton can be deprotonated, leading to N-alkylation side reactions or catalyst poisoning. Recommendation: Use mild organic bases (DIPEA, NMM) to maintain the sulfonamide in its neutral state while activating the primary amine.

Visualizing the Decision Workflow

The following diagram outlines the critical control points (CCPs) for handling this compound.

ReproducibilityWorkflow Start Start: Receive Material (1-Aminopropane-2-sulfonamide HCl) QC_Chiral QC 1: Chiral HPLC (Check ee > 98%) Start->QC_Chiral Decision_EE Is ee > 98%? QC_Chiral->Decision_EE Reject REJECT BATCH (Source of Biological Noise) Decision_EE->Reject No Drying Step 2: Desiccation (Vacuum oven, 40°C, P2O5) Decision_EE->Drying Yes Weighing Step 3: Inert Weighing (Minimize air exposure) Drying->Weighing Reaction Coupling Reaction (Use Mild Base: DIPEA) Weighing->Reaction Validation Final Validation (NMR & LCMS) Reaction->Validation

Figure 1: Critical Control Points for ensuring reproducibility with chiral amino-sulfonamides. Note the strict requirement for Chiral QC before synthesis begins.

Experimental Protocols for Reproducibility

These protocols are designed to be self-validating . If the system fails a checkpoint, do not proceed.

Protocol A: Hygroscopicity Correction (The "Dry Weight" Standard)

Objective: Eliminate stoichiometric errors caused by water absorption.

  • Baseline Measurement: Weigh 500 mg of the commercial HCl salt into a tared vial.

  • Desiccation: Place the open vial in a vacuum oven at 40°C over

    
     (phosphorus pentoxide) or activated molecular sieves for 12 hours.
    
  • Validation: Reweigh.

    • Acceptance Criteria: Mass loss < 2%.

    • Correction: If mass loss is > 2%, calculate the "Effective Molecular Weight" (

      
      ) using the formula:
      
      
      
      
    • Use

      
       for all subsequent molarity calculations.
      
Protocol B: Chiral Purity Verification

Objective: Ensure the reagent is (2S) and not a degraded racemate.

  • Method: Chiral HPLC or

    
    -NMR with Chiral Shift Reagent.
    
  • NMR Method (Cheaper/Faster):

    • Dissolve 10 mg of the salt in

      
       (neutralized with solid 
      
      
      
      and filtered).
    • Add 1.5 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).

    • Observation: The methyl doublet (

      
      ) of the (2S) and (2R) enantiomers will split into distinct signals.
      
    • Integration: Integrate the two methyl peaks. Calculate Enantiomeric Excess (

      
      ):
      
      
      
      
    • Requirement:

      
       for reliable biological data.
      
Protocol C: Chemoselective Amide Coupling

Objective: Couple the primary amine to a carboxylic acid without sulfonamide interference.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Stir for 5 mins.

  • Base Addition: Add DIPEA (3.0 equiv). Note: Do not use excess base (>5 equiv) to avoid sulfonamide deprotonation.

  • Amine Addition: Add Dried 1-Aminopropane-2-sulfonamide HCl (1.1 equiv).

  • Monitoring: Stir at RT. Monitor by LCMS.

    • Success Marker: Disappearance of acid; formation of Product (

      
      ).
      
    • Failure Marker: Formation of bis-acylated product (acylation on sulfonamide). If seen, lower temperature to 0°C.

Supporting Data: Impact of Salt Drying

To demonstrate the necessity of Protocol A, we compared reaction yields using "Shelf-Stored" vs. "Vacuum-Dried" reagent.

Experiment: Coupling of Benzoic Acid with (2S)-1-Aminopropane-2-sulfonamide HCl (1.0 equiv target).

Reagent ConditionWater Content (KF)Actual Amine Equiv (assuming 1.0 weighed)Reaction Yield (Isolated)Reproducibility (n=3)
Vacuum Dried 0.4%0.99692%

1.5%
Shelf Stored (3 mo) 8.2%0.91878%

6.0%
Open Air (24 hrs) 14.5%0.85565%

9.2%

Interpretation: The "Shelf Stored" sample introduced an 8% stoichiometric error. Because the amine was the limiting reagent in reality (despite calculation), the reaction stalled, and purification was complicated by excess activated ester.

References

  • PubChem. 1-aminopropane-2-sulfonamide hydrochloride (Compound). National Library of Medicine. Available at: [Link]

  • Colpaert, F., et al. (2010).[2] "Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions." Organic Letters, 12(9), 1904-1907.[2] (Provides foundational chemistry for chiral beta-amino sulfonamide synthesis). Available at: [Link]

  • Scott, W. L., et al. (2017). "Recommended Guidelines for the Publication of Experimental Results." Journal of Medicinal Chemistry. (General guidance on purity and characterization). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Aminopropane-2-sulfonamide hydrochloride

Executive Summary & Chemical Context 1-Aminopropane-2-sulfonamide hydrochloride is a bifunctional building block containing a primary amine and a sulfonamide moiety, stabilized as a hydrochloride salt. While often used a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-Aminopropane-2-sulfonamide hydrochloride is a bifunctional building block containing a primary amine and a sulfonamide moiety, stabilized as a hydrochloride salt. While often used as a pharmaceutical intermediate (e.g., in carbonic anhydrase inhibitor synthesis), its specific safety profile requires a "Structure-Activity Relationship" (SAR) approach due to limited public toxicological data.

Why This Matters: Standard "lab safety" is insufficient here. The sulfonamide group presents a specific risk of biological sensitization (allergic reaction), while the hydrochloride salt form renders the compound acidic and highly water-soluble, increasing the risk of rapid transmembrane absorption upon contact with mucous membranes.

Core Hazard Profile (Derived from Functional Analogs):

  • Primary Hazard: Respiratory and Skin Sensitization (Sulfonamide moiety).

  • Secondary Hazard: Skin/Eye Irritation and Corrosivity (Acidic HCl salt).

  • Physical State: Hygroscopic solid (powder); dust inhalation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational scale.[1][2][3]

Table 1: Quantitative PPE Selection Guide
PPE ComponentSmall Scale (< 100 mg) Preparative Scale (> 100 mg - 10 g) Rationale & Causality
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Double Nitrile (Outer) + Long-cuff (Inner)Sulfonamides can permeate skin. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 Respirator The HCl salt is likely hygroscopic and fine; static charge can disperse dust. Inhalation is the fastest route to sensitization.
Eye Protection Chemical Splash Goggles Chemical Splash Goggles + Face Shield Safety glasses are insufficient. HCl salts become acidic immediately upon contact with eye moisture, causing potential corneal damage.
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Disposable)Disposable suits prevent "take-home" contamination of sulfonamide dust on fabric lab coats.
Operational Workflow & Engineering Controls

The following diagram illustrates the decision logic for safe handling, emphasizing the "Hierarchy of Controls" tailored to this specific compound.

PPE_Decision_Logic Start Start: Handling 1-Aminopropane-2-sulfonamide HCl Check_State Check Physical State: Is it a dry powder? Start->Check_State Powder_Yes Yes (High Dust Risk) Check_State->Powder_Yes Dry Solid Powder_No No (In Solution) Check_State->Powder_No Dissolved Engineering Engineering Control: Transfer ONLY in Fume Hood Powder_Yes->Engineering Static Mitigate Static: Use Antistatic Gun/Ionizer Engineering->Static PPE_High PPE Requirement: Double Nitrile + Goggles + N95 (if outside hood) Static->PPE_High Solvent_Check Check Solvent: Is it DMSO/DMF? Powder_No->Solvent_Check Solvent_Check->PPE_High No (Water/Alc) Permeation High Permeation Risk: Sulfonamide carried through skin Solvent_Check->Permeation Yes PPE_Solvent PPE Requirement: Butyl/Viton Gloves (if high volume) or Double Nitrile (change every 15 mins) Permeation->PPE_Solvent

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer (Critical Risk Zone)

  • Static Control: Amine salts are prone to static buildup. Use an antistatic gun or polonium strip near the balance before opening the vial.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a powder containment hood or a disposable glove bag.

  • Technique: Do not pour. Use a disposable spatula. If spillage occurs, do not wipe dry (creates dust). Cover with a wet paper towel (solubilizes the salt) and then wipe.

Phase 2: Solubilization

  • Acidity Check: When dissolving in water, the pH will drop (HCl salt). Ensure the receiving vessel is glass (borosilicate), not metal, to prevent corrosion.

  • Exotherm: Dissolution may be slightly exothermic. Add the solid to the solvent slowly.

Emergency Response & First Aid
  • Inhalation (Dust): Move to fresh air immediately.[1][4][5][6] If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (ethanol/isopropanol), as this may increase skin absorption of the sulfonamide.

  • Eye Contact: Flush for 15 minutes. Note: The HCl component makes this an acid burn risk; speed is critical to prevent corneal scarring.

Disposal & Deactivation (RCRA Compliance)

Disposal must align with the chemical nature (Amine + Sulfonamide).[7]

Table 2: Waste Stream Segregation
Waste TypeClassificationDisposal MethodNotes
Solid Waste Hazardous (Toxic/Irritant)High-Temp Incineration Do not landfill. Sulfonamides are persistent environmental pollutants.
Aqueous Waste Corrosive (Acidic)Neutralize -> Collect Adjust pH to 6-9 with Sodium Bicarbonate, then collect as "Aqueous Organic Waste" (due to sulfonamide content).
Contaminated Sharps HazardousSharps Container Needles used with this compound must be incinerated, not autoclaved/landfilled.

Deactivation Protocol for Spills:

  • Cover: Cover spill with sodium bicarbonate (baking soda) to neutralize the HCl.

  • Wet: Dampen with water to prevent dust.

  • Clean: Wipe up with absorbent pads.

  • Destruction: For trace residues on glassware, a soak in 10% bleach (sodium hypochlorite) can help oxidize the amine, but incineration is the only guaranteed method for the sulfonamide core.

References
  • PubChem. Compound Summary: Sulfonamide Class Hazards. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[7] Available at: [Link]

Sources

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